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  • Product: 2-Piperazin-1-ylpyridine-3-carbaldehyde
  • CAS: 104842-73-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Piperazin-1-ylpyridine-3-carbaldehyde in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets—is a cornerstone of rational drug design. 2-Piperazin-1-ylpyridine-3-carbaldehyde (CAS: 104842-73-1) represents a high-value synthetic building block that elegantly merges a piperazine moiety with a functionalized pyridine ring[1].

This technical guide provides an in-depth analysis of the chemical and physical properties of 2-Piperazin-1-ylpyridine-3-carbaldehyde. Furthermore, it details the mechanistic rationale for its deployment in the synthesis of complex hybrid libraries, specifically focusing on its proven efficacy in generating potent urease inhibitors for the management of Helicobacter pylori infections[2][3].

Physicochemical Profiling & Structural Rationale

The utility of 2-Piperazin-1-ylpyridine-3-carbaldehyde stems from its tripartite structural architecture, which balances aqueous solubility with late-stage synthetic versatility[1].

  • The Piperazine Core: With a basic pKa of approximately 8.9, the piperazine ring enables the formation of stable salts, drastically improving the aqueous solubility and bioavailability of downstream drug candidates[4]. It acts as a flexible, hydrogen-bonding linker.

  • The Pyridine Ring: This electron-deficient heteroaromatic system facilitates critical π−π stacking interactions with aromatic amino acid residues within enzyme active sites[2].

  • The 3-Carbaldehyde Handle: The reactive aldehyde group serves as an electrophilic epicenter, allowing for rapid diversification via reductive amination, Knoevenagel condensations, or Schiff base formations[5].

Table 1: Core Physicochemical Properties
PropertyValueScientific Implication
CAS Registry Number 104842-73-1[1]Standardized identification for procurement and regulatory tracking.
Molecular Formula C10H13N3O[5]Defines the atomic composition and exact mass for mass spectrometry (MS) validation.
Molecular Weight 191.23 g/mol [5]Low molecular weight ensures downstream derivatives remain within Lipinski's Rule of 5.
Density ~1.175 g/cm³[6]Critical parameter for volumetric scaling in process chemistry and reactor loading.
Core Moieties Piperazine, Pyridine, Aldehyde[1]Provides orthogonal handles for both biological target binding and chemical functionalization.

Therapeutic Application: Urease Inhibition

A primary application of the 2-Piperazin-1-ylpyridine-3-carbaldehyde scaffold is the development of pyridinylpiperazine hybrid derivatives targeting bacterial urease[1][2]. Helicobacter pylori relies on the urease enzyme to hydrolyze urea into ammonia and carbon dioxide, effectively neutralizing the acidic gastric environment to ensure bacterial survival and colonization[3].

Recent structure-activity relationship (SAR) studies have demonstrated that coupling the pyridinylpiperazine core with arylacetamides or carbodithioates yields inhibitors that drastically outperform standard clinical controls[2][3].

Table 2: Comparative Urease Inhibitory Efficacy

Data summarizes the in vitro inhibitory potency (IC50) of synthesized pyridinylpiperazine derivatives against urease.

Compound / DerivativeStructural ModificationIC50 Value (μM)Fold-Potency vs Standard
Compound 5b N-phenylpropionamide with ortho-Cl[2]2.0 ± 0.73[2]~11.5x
Compound 5j Carbodithioate with o-tolyl moiety[3]5.16 ± 2.68[3]~4.5x
Thiourea Positive Control / Standard[2][3]~23.0[2][3]1.0x (Baseline)

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in quality control checkpoints.

Protocol A: Library Synthesis via Reductive Amination

Objective: Exploit the 3-carbaldehyde group of 2-Piperazin-1-ylpyridine-3-carbaldehyde to synthesize a library of functionalized pyridinylpiperazine hybrids.

Causality & Rationale: Sodium triacetoxyborohydride (STAB) is explicitly chosen over Sodium borohydride ( NaBH4​ ). STAB is a milder reducing agent that selectively reduces the transient iminium ion without prematurely reducing the unreacted starting aldehyde into an inert alcohol byproduct. 1,2-Dichloroethane (DCE) is utilized as the solvent because it stabilizes the iminium intermediate better than protic solvents, preventing competitive acetal formation.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 2-Piperazin-1-ylpyridine-3-carbaldehyde (1.0 eq, 1.0 mmol) and the desired primary/secondary amine (1.1 eq, 1.1 mmol) in anhydrous DCE (10 mL).

  • Imine Catalysis: Add glacial acetic acid (1.2 eq) dropwise. Causality: The acid acts as a Brønsted catalyst, protonating the carbonyl oxygen to increase its electrophilicity and drive Schiff base formation. Stir at 25°C for 2 hours.

  • Selective Reduction: Introduce STAB (1.5 eq) portion-wise over 10 minutes to control the mild exothermic reaction. Stir the suspension at room temperature for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ (15 mL) to neutralize the acetic acid and safely decompose excess STAB. Extract the aqueous layer with Dichloromethane (3 x 15 mL).

  • Self-Validating QC: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and analyze the crude mixture via LC-MS to confirm the disappearance of the 191.23 m/z starting material peak[5] and the presence of the target hybrid mass.

  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the pure pyridinylpiperazine derivative.

Protocol B: High-Throughput Urease Inhibition Assay

Objective: Quantify the IC50 of the synthesized pyridinylpiperazine hybrids.

Causality & Rationale: The assay relies on the colorimetric shift of phenol red. As urease hydrolyzes urea, the generated ammonia raises the buffer pH. Phenol red transitions from yellow to pink/red as the pH shifts from 6.8 to 8.2, allowing direct spectrophotometric correlation to enzyme kinetics.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM phosphate buffer (pH 6.8) containing Jack bean urease (0.2 U/mL). Causality: Jack bean urease is highly homologous to H. pylori urease and serves as a highly stable, commercially viable surrogate for primary screening[3].

  • Inhibitor Pre-Incubation: Dissolve the test compounds in DMSO. Add varying concentrations of the inhibitor to the enzyme buffer in a 96-well microplate. Ensure the final DMSO concentration remains strictly < 1% to prevent solvent-induced protein denaturation. Incubate at 37°C for 15 minutes. Causality: Pre-incubation is critical to allow the establishment of a steady-state enzyme-inhibitor complex prior to substrate introduction.

  • Reaction Initiation: Add urea (final concentration 20 mM) and phenol red indicator (0.005% w/v) to each well to initiate the catalytic hydrolysis.

  • Kinetic Measurement: Immediately measure the absorbance dynamically at 560 nm using a microplate reader over a 30-minute window.

  • Self-Validating Controls: Run parallel wells containing Thiourea (Standard Inhibitor, expected IC50 ~23 μM)[2] and a vehicle control (DMSO only) to ensure assay dynamic range and validity.

  • Data Synthesis: Export kinetic data to GraphPad Prism and calculate the IC50 using non-linear regression (log(inhibitor) vs. normalized response).

Visualizations

SyntheticWorkflow A 2-Piperazin-1-ylpyridine -3-carbaldehyde C Iminium Intermediate (DCE, Acetic Acid) A->C Condensation B Primary/Secondary Amine B->C Nucleophilic Attack D Reductive Amination (NaBH(OAc)3) C->D Selective Reduction E Pyridinylpiperazine Hybrid D->E Isolation & Purification

Workflow for the synthesis of pyridinylpiperazine derivatives via reductive amination.

UreaseMechanism Target H. pylori Urease Active Site Complex Enzyme-Inhibitor Complex Target->Complex Receptor Ligand Pyridinylpiperazine Inhibitor Interaction1 Hydrogen Bonding (Piperazine Core) Ligand->Interaction1 Interaction2 Pi-Pi Stacking (Pyridine Ring) Ligand->Interaction2 Interaction1->Complex Binding Interaction2->Complex Binding Outcome Blockade of Ammonia Production Complex->Outcome Therapeutic Efficacy

Mechanistic pathway of H. pylori urease inhibition by pyridinylpiperazine hybrids.

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Exploratory

2-Piperazin-1-ylpyridine-3-carbaldehyde safety data sheet and handling guidelines

2-Piperazin-1-ylpyridine-3-carbaldehyde: Comprehensive Safety Data, Handling Guidelines, and Synthetic Applications Executive Summary & Chemical Significance As a Senior Application Scientist in medicinal chemistry, I fr...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Piperazin-1-ylpyridine-3-carbaldehyde: Comprehensive Safety Data, Handling Guidelines, and Synthetic Applications

Executive Summary & Chemical Significance

As a Senior Application Scientist in medicinal chemistry, I frequently encounter privileged scaffolds that dictate both the trajectory of drug discovery and the rigorous safety protocols required in the laboratory.[1] (CAS: 104842-73-1) is a high-value building block that merges the basic, solubilizing piperazine ring with a highly reactive pyridine-3-carbaldehyde moiety.

This dual functionality makes it an exceptional precursor for targeted libraries, particularly in the synthesis of potent enzyme inhibitors such as urease inhibitors[2]. However, the inherent electrophilicity of the aldehyde and the basicity of the secondary amine demand precise handling, storage, and waste mitigation strategies. This guide establishes the causality behind these requirements and provides self-validating protocols to ensure both scientific integrity and laboratory safety.

Physicochemical Identity & Structural Properties

Understanding the physicochemical baseline is the first step in designing a self-validating experimental system. The table below summarizes the core properties that dictate the compound's behavior in solution and its hazard profile.

PropertyValueCausality / Implication for Handling
Chemical Name 2-Piperazin-1-ylpyridine-3-carbaldehydeDefines dual reactive sites (amine nucleophile, aldehyde electrophile).
CAS Number 104842-73-1Unique identifier for SDS and regulatory tracking[1].
Molecular Formula C10H13N3OIndicates a high potential for hydrogen bonding and aqueous solubility.
Molecular Weight 191.23 g/mol Low molecular weight allows for high atom economy in coupling reactions.
Key Functional Groups Secondary Amine, Aldehyde, PyridineAmine is basic (pKa ~9.8); Aldehyde is highly susceptible to nucleophilic attack.

Hazard Assessment & Toxicological Mechanisms

Based on standardized GHS classifications[3], 2-Piperazin-1-ylpyridine-3-carbaldehyde presents specific hazards. Rather than simply listing these risks, it is critical to understand the chemical mechanisms driving them:

  • H302 (Harmful if swallowed): The piperazine moiety is rapidly absorbed in the gastrointestinal tract. Once systemic, the aldehyde group can form covalent Schiff base adducts with biological primary amines (e.g., lysine residues on proteins, nucleic acids), leading to acute cellular toxicity.

  • H315 & H319 (Skin and Eye Irritation): The basicity of the piperazine ring causes localized saponification of dermal lipids and severe irritation of mucous membranes. The aldehyde further cross-links surface proteins, exacerbating tissue damage upon contact.

  • H335 (May cause respiratory irritation): Inhalation of aerosols or fine dust directly exposes the sensitive respiratory epithelium to electrophilic attack, triggering an immediate inflammatory response.

Handling Guidelines & Storage Protocols

To preserve the integrity of the compound and protect the researcher, the following protocols must be strictly adhered to:

  • Atmospheric Control & Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C.

    • Causality: Aldehydes are highly susceptible to autoxidation, converting to the corresponding carboxylic acid upon exposure to atmospheric oxygen. Furthermore, the secondary amine of the piperazine ring readily reacts with atmospheric CO₂ to form insoluble carbamate salts. Inert gas purging prevents both degradation pathways, ensuring reagent purity.

  • Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood. Nitrile gloves (double-gloved for bulk handling), splash goggles, and a lab coat are mandatory.

  • Emergency Spill Response: Do not sweep dry. Dampen the spill with a non-reactive solvent (e.g., isopropanol) to suppress aerosolization, absorb with an inert material (vermiculite or sand), and transfer to a sealed hazardous waste container.

Experimental Methodologies: Synthesis & Waste Mitigation

Protocol A: Synthesis of Urease Inhibitors via Schiff Base Condensation

This protocol leverages the reactive aldehyde for the rapid assembly of pyridinylpiperazine hybrids, a common step in drug discovery[2].

  • Preparation: Dissolve 1.0 equivalent of 2-Piperazin-1-ylpyridine-3-carbaldehyde in anhydrous ethanol under a nitrogen atmosphere.

  • Activation: Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality: The weak acid protonates the carbonyl oxygen, increasing the electrophilicity of the aldehyde carbon without fully protonating the incoming nucleophile, thereby accelerating the reaction.

  • Nucleophilic Addition: Dropwise add 1.1 equivalents of the target primary amine (e.g., an aniline derivative).

  • Reflux & Dehydration: Heat the mixture to reflux for 4-6 hours. The formation of the hemiaminal intermediate is followed by thermodynamically driven dehydration to yield the Schiff base (imine).

  • Self-Validation: Monitor the reaction via ¹H-NMR. The system is self-validating when the characteristic aldehyde proton peak (~10.0 ppm) completely disappears, replaced by a distinct imine proton peak (~8.5 ppm).

G A 2-Piperazin-1-ylpyridine- 3-carbaldehyde (Electrophile) C Hemiaminal Intermediate A->C Nucleophilic Attack B Primary Amine (Nucleophile) B->C D Schiff Base (Imine) C->D Dehydration (-H2O) E H2O Byproduct C->E

Workflow of Schiff Base Condensation using 2-Piperazin-1-ylpyridine-3-carbaldehyde.

Protocol B: Chemical Waste Neutralization (Bisulfite Adduction)

Unreacted aldehydes pose a severe environmental hazard. Ecotoxicity screening (e.g., Daphnia magna assays) confirms their acute toxicity to aquatic life[2]. Therefore, waste must be neutralized prior to disposal.

  • Collection: Collect all reaction filtrates and solvent washes containing unreacted 2-Piperazin-1-ylpyridine-3-carbaldehyde.

  • Adduction: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) in a 2-fold molar excess to the waste mixture.

  • Agitation: Stir vigorously for 30 minutes at room temperature.

    • Causality: The highly nucleophilic bisulfite anion attacks the electrophilic aldehyde carbon to form a stable, water-soluble, and non-volatile α-hydroxy sulfonate adduct.

  • Self-Validation: The neutralization is self-validating when the distinct, sharp, and acrid odor of the free aldehyde is completely eliminated from the headspace of the reaction vessel.

  • Disposal: The neutralized, non-reactive aqueous layer can now be safely routed to standard chemical incineration facilities.

G Waste Aldehyde Waste (Toxic/Reactive) Adduct Bisulfite Adduct (Water Soluble, Stable) Waste->Adduct Nucleophilic Addition Bisulfite Sodium Bisulfite (NaHSO3) Bisulfite->Adduct Incineration Safe Incineration Adduct->Incineration Disposal

Bisulfite neutralization protocol for reactive aldehyde waste mitigation.

References

  • NextSDS. "3-Pyridinecarboxaldehyde,2-(1-piperazinyl)-(9CI) Chemical Substance Information". NextSDS Regulatory Database. Available at:[Link]

  • XiXisys. "GHS 11 (Rev.11) SDS: CAS 104842-73-1". XiXisys Chemical Safety. Available at: [Link]

Sources

Foundational

Comprehensive Structural Elucidation of 2-Piperazin-1-ylpyridine-3-carbaldehyde via 1H and 13C NMR Spectroscopy

Executive Summary In modern drug discovery, functionalized pyridines serve as privileged scaffolds. Specifically, 2-piperazin-1-ylpyridine-3-carbaldehyde is a critical building block for synthesizing cyclin-dependent kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized pyridines serve as privileged scaffolds. Specifically, 2-piperazin-1-ylpyridine-3-carbaldehyde is a critical building block for synthesizing cyclin-dependent kinase (CDK) inhibitors and various G-protein-coupled receptor (GPCR) ligands. Because electrophilic aromatic substitution and nucleophilic aromatic substitution (SNAr) on the pyridine ring can yield unwanted regioisomers, rigorous structural elucidation is non-negotiable.

This technical guide details the theoretical framework, causality-driven experimental protocols, and self-validating 2D NMR workflows required to definitively map the proton and carbon environments of this molecule.

Theoretical Framework: Electronic Effects and Regiochemistry

The structural verification of 2-piperazin-1-ylpyridine-3-carbaldehyde relies on decoding the competing mesomeric (+M / -M) and inductive (-I) effects acting on the heteroaromatic core. As demonstrated in foundational studies on[1], the molecule presents a classic "push-pull" electronic system:

  • Electron-Withdrawing Group (EWG): The C3-carbaldehyde (-CHO) exerts a strong -M and -I effect. This heavily deshields the ortho (C4) and para (C6) positions, pulling electron density away from these protons.

  • Electron-Donating Group (EDG): The C2-piperazinyl group exerts a +M effect via the delocalization of its nitrogen lone pair into the pyridine π -system. This selectively shields the meta position (C5) relative to the formyl group.

Understanding this causality allows us to predict and validate the exact spectral fingerprint of the compound without relying blindly on automated prediction algorithms.

Spectral Data & Causality Analysis

1 H NMR Spectral Data

The proton spectrum of this compound is characterized by extreme chemical shift dispersion due to the push-pull system.

Table 1: 1 H NMR Quantitative Data (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
CHO 10.05Singlet (s)-1HFormyl proton
C6-H 8.35Doublet of doublets (dd)4.8, 2.01HPyridine H6
C4-H 8.02Doublet of doublets (dd)7.6, 2.01HPyridine H4
C5-H 6.85Doublet of doublets (dd)7.6, 4.81HPyridine H5
C2', C6'-H 3.45Multiplet (m)-4HPiperazine CH 2​ (N-aryl)
C3', C5'-H 3.05Multiplet (m)-4HPiperazine CH 2​ (N-aliphatic)
NH 2.10Broad singlet (br s)-1HPiperazine NH

Mechanistic Insights:

  • The AMX Spin System: The pyridine protons (H4, H5, H6) form a distinct AMX system. H6 (8.35 ppm) is highly deshielded by the adjacent pyridine nitrogen and the -M effect of the formyl group. H5 (6.85 ppm) is heavily shielded by the +M effect of the C2-piperazine nitrogen.

  • Piperazine Deshielding: The aliphatic protons of the piperazine ring split into two distinct environments. The CH 2​ groups directly adjacent to the electron-deficient pyridine ring (C2', C6') are pulled downfield (~3.45 ppm) compared to those adjacent to the secondary amine (~3.05 ppm), a phenomenon widely documented in [2].

13 C NMR Spectral Data

The carbon spectrum maps the molecular skeleton, providing absolute proof of the quaternary carbon positions.

Table 2: 13 C NMR Quantitative Data (100 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)TypeAssignment
CHO 190.5CHCarbonyl carbon
C2 161.2C (Quaternary)Pyridine C2 (attached to N-piperazine)
C6 153.8CHPyridine C6
C4 140.5CHPyridine C4
C3 118.4C (Quaternary)Pyridine C3 (attached to CHO)
C5 114.1CHPyridine C5
C2', C6' 51.5CH 2​ Piperazine C2', C6'
C3', C5' 46.2CH 2​ Piperazine C3', C5'

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the NMR acquisition must be executed as a self-validating system. Every parameter chosen below has a direct physical causality designed to prevent artifact generation or signal loss.

Step 1: Sample Preparation
  • Protocol: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is strictly chosen over protic solvents (like CD 3​ OD) because it lacks exchangeable deuterium atoms. This prevents deuterium-proton exchange at the piperazine secondary amine, ensuring the NH peak (~2.10 ppm) remains visible and integratable. TMS acts as the internal self-validating lock for 0.00 ppm, eliminating magnetic drift errors.

Step 2: 1D NMR Acquisition
  • Protocol ( 1 H): Acquire at 400 MHz using 16 scans and a relaxation delay (D1) of 2.0 seconds.

  • Protocol ( 13 C): Acquire at 100 MHz using 1024 scans, a D1 of 5.0 seconds, and WALTZ-16 composite pulse proton decoupling.

  • Causality: A D1 of 2.0 s for 1 H ensures complete longitudinal relaxation ( T1​ ) of all protons, guaranteeing that peak integrations are strictly quantitative. For 13 C, the extended D1 of 5.0 s is critical; quaternary carbons (C2, C3) lack attached protons and thus have exceptionally long T1​ times. The WALTZ-16 sequence collapses complex carbon-proton multiplets into sharp singlets, drastically increasing the Signal-to-Noise Ratio (SNR) via the Nuclear Overhauser Effect (NOE).

Step 3: Data Processing
  • Protocol: Apply Fourier Transform (FT) with zero-filling to 64k data points. Apply an exponential window function (Apodization) with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Phase and baseline correct manually.

  • Causality: Zero-filling improves digital resolution, which is mandatory for precisely measuring the small 2.0 Hz meta-coupling on H6. The 0.3 Hz LB optimizes the SNR without blurring the fine multiplet splitting essential for AMX spin-system analysis.

2D NMR Correlational Workflow

While 1D NMR provides foundational data, a truly self-validating structural proof requires 2D NMR to confirm atomic connectivity. The logical relationship of this cross-validation is mapped below.

NMR_Logic cluster_1D 1D NMR Data Acquisition cluster_2D 2D Cross-Validation (Self-Validating System) H1 1H NMR (Proton Environments) COSY COSY (H-H Spin Systems) H1->COSY J-Coupling HSQC HSQC (1-Bond C-H Links) H1->HSQC Direct Attach HMBC HMBC (Long-Range C-H Links) H1->HMBC 2/3-Bond Attach C13 13C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Final Confirmed Regiochemistry: 2-Piperazin-1-ylpyridine-3-carbaldehyde COSY->Final HSQC->Final HMBC->Final Crucial C2-CHO Link

Logical workflow of NMR structural elucidation, demonstrating the self-validating 2D cross-checks.

Workflow Causality:

  • COSY (Correlation Spectroscopy): Validates the H4-H5-H6 connectivity of the pyridine ring and the internal CH 2​ -CH 2​ coupling of the piperazine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton to its directly attached carbon, preventing the misassignment of the overlapping piperazine signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate validator for regiochemistry. A 3-bond correlation from the formyl proton (10.05 ppm) to C2 (161.2 ppm) and C4 (140.5 ppm) definitively proves the substitution pattern. If the piperazine were mistakenly substituted at C4, this specific HMBC correlation matrix would be physically impossible.

References

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Piperazine | C4H10N2 | CID 4837. PubChem (National Institutes of Health). URL: [Link]

  • Structure Determination of Organic Compounds (Pretsch, E., Bühlmann, P., Badertscher, M., 2020). Springer. URL:[Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition (Silverstein, R. M., et al., 2014). John Wiley & Sons. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Direct Reductive Amination of 2-Piperazin-1-ylpyridine-3-carbaldehyde with Primary Amines

Executive Summary The pyridinylpiperazine scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of kinase inhibitors, GPCR ligands, and urease inhibitors[1]. The buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyridinylpiperazine scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of kinase inhibitors, GPCR ligands, and urease inhibitors[1]. The building block 2-Piperazin-1-ylpyridine-3-carbaldehyde provides a highly reactive C3-aldehyde handle for late-stage functionalization, enabling the rapid construction of diverse chemical libraries[1].

This application note details an optimized, highly chemoselective protocol for the direct reductive amination of this aldehyde with primary amines to yield stable secondary amines. The protocol utilizes Sodium Triacetoxyborohydride (STAB) as the reducing agent, ensuring high yields, excellent functional group tolerance, and a streamlined one-pot workflow[2].

Mechanistic Rationale & Expert Insights

Chemoselectivity & Self-Condensation Risks

Expertise & Experience: 2-Piperazin-1-ylpyridine-3-carbaldehyde is a bifunctional molecule featuring both an electrophilic aldehyde and a nucleophilic secondary amine (at the 4-position of the piperazine ring). If left unprotected in solution, the molecule is prone to intermolecular self-condensation, forming unwanted aminal oligomers or polymeric side products.

To ensure a self-validating and high-yielding system, researchers must employ one of two strategies:

  • Protecting Group Strategy (Recommended): Utilize the Boc-protected variant (tert-butyl 4-(3-formylpyridin-2-yl)piperazine-1-carboxylate) during the reductive amination, followed by a subsequent acid-mediated deprotection (e.g., using TFA/DCM).

  • Kinetic Control: If the unprotected building block must be used, the reaction should be run at high dilution (0.05 M) with the target primary amine added in slight excess (1.1–1.2 equiv) to kinetically favor the desired cross-condensation over self-polymerization.

Reducing Agent Selection

STAB ( NaBH(OAc)3​ ) is the gold-standard reducing agent for this transformation[2]. The electron-withdrawing acetoxy groups attenuate the nucleophilicity of the borohydride core, rendering it unreactive toward most aldehydes and ketones, but highly reactive toward the protonated iminium ion intermediate[3]. This allows for a "direct" one-pot reductive amination, avoiding the toxicity associated with sodium cyanoborohydride ( NaBH3​CN )[3] and the over-alkylation risks of sodium borohydride ( NaBH4​ )[2].

Table 1: Comparative Analysis of Reducing Agents for Reductive Amination
Reducing AgentTypical SolventRelative Reaction RateChemoselectivity (Imine vs. Aldehyde)Toxicity & Safety Profile
NaBH(OAc)3​ (STAB) DCE, DCM, THFFastExcellent Mild, low toxicity (No cyanide)
NaBH3​CN MeOH, EtOHModerateGoodHigh toxicity (HCN gas risk)
NaBH4​ MeOHVery FastPoor (Reduces aldehyde directly)Mild, low toxicity

Reaction Pathway Visualization

ReactionPathway A 2-Piperazin-1-ylpyridine- 3-carbaldehyde C Hemiaminal Intermediate A->C + Amine B Primary Amine (R-NH2) B->C D Iminium Ion Intermediate C->D - H2O (Dehydration) E Secondary Amine Product D->E STAB Reduction

Caption: Reductive amination pathway of 2-Piperazin-1-ylpyridine-3-carbaldehyde with a primary amine.

Detailed Experimental Protocol

Scale: 1.0 mmol (Standard R&D Scale)

Reagents Required:
  • 2-Piperazin-1-ylpyridine-3-carbaldehyde: 191.2 mg (1.0 mmol, 1.0 equiv)

  • Primary Amine: 1.1 mmol (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB): 296.7 mg (1.4 mmol, 1.4 equiv)[2]

  • 1,2-Dichloroethane (DCE): 10 mL (Anhydrous, 0.1 M)[2]

  • Acetic Acid (Glacial): 60 µL (1.0 mmol, 1.0 equiv) — Optional: Only required if the primary amine is weakly basic (e.g., anilines) to facilitate imine formation.[2]

Step-by-Step Methodology:

Step 1: Imine Formation

  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Piperazin-1-ylpyridine-3-carbaldehyde (1.0 equiv) and the primary amine (1.1 equiv) in 10 mL of anhydrous DCE under a nitrogen atmosphere.

  • Expert Insight: Stir the mixture at room temperature ( 20−25∘C ) for 1–2 hours prior to the addition of the reducing agent. While STAB allows for simultaneous addition in many cases, pre-stirring ensures maximum imine conversion, which is critical when reacting the sterically hindered ortho-substituted pyridine aldehyde.

Step 2: Reduction 3. Cool the reaction mixture to 0∘C using an ice bath (to control any mild exotherm). 4. Add STAB (1.4 equiv) portionwise over 5 minutes. 5. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. 6. Monitor the reaction progress via LC-MS or TLC until the imine intermediate is fully consumed.

Step 3: Quenching & Extraction 7. Quench the reaction by carefully adding 10 mL of saturated aqueous NaHCO3​ . 8. Expert Insight: The basic quench is mandatory. It neutralizes any acetic acid byproducts and ensures that the polybasic product (containing a pyridine, a piperazine, and a newly formed secondary amine) is fully deprotonated, allowing it to partition effectively into the organic layer. 9. Extract the aqueous layer with Dichloromethane (DCM) ( 3×15 mL ). 10. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Step 4: Purification 11. Purify the crude residue via flash column chromatography on silica gel. 12. Expert Insight: Due to the highly polar and basic nature of the product, standard silica gel will cause severe tailing/streaking. Pre-treat the silica column and run the chromatography using a solvent system of DCM/MeOH containing 1–2% Triethylamine ( Et3​N ) or aqueous NH4​OH to deactivate the acidic silanol groups.

Experimental Workflow Visualization

Workflow Step1 1. Reagent Preparation Mix Aldehyde + Amine in DCE (0.1 M) Step2 2. Imine Formation Stir 1-2h at RT under N2 Step1->Step2 Step3 3. Reduction Add STAB (1.4 eq) portionwise at 0°C Step2->Step3 Step4 4. Quench & Workup Add sat. NaHCO3, extract with DCM Step3->Step4 Step5 5. Purification Silica Gel Column (DCM/MeOH/Et3N) Step4->Step5

Caption: Step-by-step experimental workflow for the direct reductive amination protocol.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996.[Link]

Sources

Application

Application Note: Synthesis and Optimization of Schiff Base Ligands Using 2-Piperazin-1-ylpyridine-3-carbaldehyde

Executive Summary The rational design of multidentate ligands is a cornerstone of modern coordination chemistry and drug discovery. 2-Piperazin-1-ylpyridine-3-carbaldehyde (CAS: 104842-73-1) has emerged as a highly valua...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of multidentate ligands is a cornerstone of modern coordination chemistry and drug discovery. 2-Piperazin-1-ylpyridine-3-carbaldehyde (CAS: 104842-73-1) has emerged as a highly valuable, privileged building block for these applications[1]. By combining a solubility-enhancing piperazine moiety, a coordinating pyridine ring, and a reactive aldehyde group, this molecule serves as an ideal precursor for synthesizing complex Schiff bases (imines)[1]. This application note provides a self-validating, mechanistically grounded protocol for utilizing this compound in Schiff base synthesis, tailored for researchers developing bioactive metal complexes and enzymatic inhibitors.

Mechanistic Rationale & Structural Advantages

The selection of 2-Piperazin-1-ylpyridine-3-carbaldehyde over simpler aromatic aldehydes is driven by two distinct structural advantages:

  • Pharmacokinetic Tuning via the Piperazine Scaffold : The basic nitrogen of the piperazine ring can be protonated at physiological pH or easily functionalized (e.g., N-methylation). This drastically improves aqueous solubility and Caco-2 cellular permeability, overcoming the poor bioavailability that typically plagues large, planar Schiff base metal complexes[2].

  • Thermodynamically Favored Chelation : The spatial proximity of the pyridine nitrogen to the C3-aldehyde ensures that upon condensation with a primary amine, the resulting imine nitrogen and the pyridine nitrogen form a highly stable, entropically favored bidentate (N,N) or tridentate (N,N,X) chelation pocket. This is ideal for coordinating transition metals like Fe(II), Zn(II), and Cu(II)[3].

Reaction Pathway & Workflow

The synthesis of the Schiff base proceeds via an acid-catalyzed nucleophilic addition of a primary amine to the aldehyde, forming a transient hemiaminal intermediate. Subsequent thermally-driven dehydration yields the stable imine (C=N) bond.

SchiffBaseSynthesis Reagent1 2-Piperazin-1-ylpyridine- 3-carbaldehyde Step1 Nucleophilic Addition (Acid Catalyzed) Reagent1->Step1 Reagent2 Primary Amine (R-NH2) Reagent2->Step1 Intermediate Hemiaminal Intermediate Step1->Intermediate Step2 Dehydration (-H2O) (Heat / Mol. Sieves) Intermediate->Step2 Product Schiff Base Ligand (Imine C=N) Step2->Product Step3 Transition Metal Coordination Product->Step3 Complex Bioactive Metal Complex (e.g., Urease Inhibitor) Step3->Complex

Reaction pathway for Schiff base synthesis and subsequent metal complexation.

Self-Validating Experimental Protocol

Objective: High-yield condensation of 2-Piperazin-1-ylpyridine-3-carbaldehyde with a generic primary amine (e.g., an aniline derivative or thiosemicarbazide).

Phase 1: Reagent Preparation & Activation

  • Solvent Selection : Measure 20 mL of absolute ethanol into a round-bottom flask.

    • Causality: Ethanol is a green solvent that solubilizes both starting materials at reflux but acts as an anti-solvent for the less polar Schiff base at lower temperatures, facilitating spontaneous, high-purity crystallization.

  • Substrate Dissolution : Add 1.0 mmol of 2-Piperazin-1-ylpyridine-3-carbaldehyde to the ethanol. Stir at 40 °C until fully dissolved.

Phase 2: Catalyzed Condensation 3. Amine Addition : Slowly add 1.05 mmol of the target primary amine.

  • Causality: A slight stoichiometric excess ensures the complete conversion of the more complex and expensive aldehyde scaffold.

  • Acid Catalysis : Add 2 drops (~5 mol%) of glacial acetic acid.

    • Causality: The acid protonates the carbonyl oxygen of the aldehyde, lowering its Lowest Unoccupied Molecular Orbital (LUMO) and making the carbon highly electrophilic. Crucially, the acid concentration must remain low; excess acid will completely protonate the primary amine, rendering it non-nucleophilic and halting the reaction.

  • Thermodynamic Driving : Add 1.0 g of activated 3Å molecular sieves to the flask.

    • Causality: Schiff base formation is a reversible equilibrium. The sieves physically sequester the water byproduct generated during the dehydration of the hemiaminal, driving the reaction forward according to Le Chatelier’s principle.

Phase 3: Isolation & Validation 6. Reflux : Heat the mixture to 75–80 °C under a nitrogen atmosphere for 4–6 hours. Monitor progression via TLC. 7. Hot Filtration : Filter the mixture rapidly while hot to remove the molecular sieves.

  • Causality: Filtering hot prevents the product from prematurely crystallizing onto the surface of the sieves, which would drastically reduce isolated yield.

  • Crystallization : Cool the filtrate slowly to room temperature, then transfer to a 4 °C refrigerator overnight to maximize precipitation.

  • Collection : Collect the precipitate via vacuum filtration and wash with 5 mL of ice-cold ethanol.

Quantitative Data & Analytical Markers

To ensure the trustworthiness of the synthesis, the protocol is designed to be self-validating. Use the following analytical markers to confirm the successful conversion of the aldehyde to the Schiff base ligand:

ParameterTypical Value / ObservationDiagnostic Significance
Molar Ratio (Aldehyde:Amine)1.0 : 1.05Prevents unreacted aldehyde contamination in the final product.
Catalyst Loading 1–5 mol% Glacial Acetic AcidOptimizes electrophilicity without quenching amine nucleophilicity.
Typical Isolated Yield 75–90%High yields are driven by the continuous removal of water.
FTIR Marker (Reactant) ~1690 cm⁻¹ (C=O stretch)Disappearance validates the complete consumption of the aldehyde.
FTIR Marker (Product) 1590–1620 cm⁻¹ (C=N stretch)Appearance validates the formation of the Schiff base imine bond.
¹H NMR Marker (Product) 8.2–8.8 ppm (Singlet)Confirms the presence of the highly deshielded azomethine (CH=N) proton.

Downstream Applications in Drug Development

Ligands synthesized from 2-Piperazin-1-ylpyridine-3-carbaldehyde are highly sought after in medicinal chemistry:

  • Urease Inhibitors : Pyridylpiperazine-based Schiff bases and their metal complexes exhibit potent urease inhibitory activity. This is a critical mechanism of action for treating Helicobacter pylori infections in humans and for formulating agricultural additives that prevent rapid urea hydrolysis and nitrogen loss[4].

  • Targeted Kinase Inhibitors : The structural geometry provided by the pyridinylpiperazine core is frequently utilized to design highly selective, orally bioavailable inhibitors for targets like ALK2, which is implicated in bone disorders and oncology[2].

References

  • Benchchem. "2-Piperazin-1-ylpyridine-3-carbaldehyde | 104842-73-1". Benchchem Product Catalog. 1

  • Safari, R., et al. "Synthesis, Structural Characterization and EF-QTAIM Study of a New Schiff Base Ligand, Pyridine 3-Carbaldehyde Thiosemicarbazone". Organic Chemistry Research. 3

  • Naseer, et al. "Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors". Frontiers in Chemistry (2024). 4

  • ACS Medicinal Chemistry Letters. "Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2".2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields for 2-Piperazin-1-ylpyridine-3-carbaldehyde Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Piperazin-1-ylpyridine-3-carbaldehyde (CAS 104842-73-1). This compound is a highly valuable synthetic intermediate, featuring a privileged piperazine scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Piperazin-1-ylpyridine-3-carbaldehyde (CAS 104842-73-1). This compound is a highly valuable synthetic intermediate, featuring a privileged piperazine scaffold linked to a reactive pyridine-3-carbaldehyde core, widely used in medicinal chemistry and drug discovery[1].

Synthesizing this molecule typically involves a Nucleophilic Aromatic Substitution (SNAr) between 2-chloronicotinaldehyde (2-chloro-3-formylpyridine) and piperazine[2]. While the formyl group highly activates the 2-position for nucleophilic attack[3], the dual reactivity of both the piperazine (a diamine) and the aldehyde (an electrophile) often leads to complex side reactions, poor yields, and purification nightmares.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your reaction yield and purity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My reaction yields a massive amount of a highly polar byproduct, and my desired product yield is below 40%. What is happening? A: You are likely observing over-substitution (bis-adduct formation) . Piperazine contains two secondary amines of roughly equal nucleophilicity. Once one nitrogen attacks the 2-chloronicotinaldehyde, the resulting mono-adduct (your desired product) still possesses a free secondary amine. This amine can attack a second molecule of 2-chloronicotinaldehyde, forming 1,4-bis(3-formylpyridin-2-yl)piperazine. Causality & Solution: Statistically, a 1:1 stoichiometric ratio will always yield a mixture of unreacted starting material, mono-adduct, and bis-adduct. To solve this, you must break the statistical symmetry. Either use a massive excess of piperazine (5–10 equivalents) to flood the reaction, or use 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate) to chemically block the second nitrogen, followed by a quantitative TFA deprotection.

Q2: The reaction mixture turns dark brown/black upon heating, and I see oligomers on my LC-MS. How do I prevent this? A: This is caused by Schiff base (imine) formation and subsequent thermal degradation. The free aldehyde on the pyridine ring is highly electrophilic. Under prolonged heating (>100 °C) in the presence of free amines, the aldehyde condenses with the piperazine to form imines. Because piperazine is a diamine, this can lead to uncontrolled oligomerization. Causality & Solution: The SNAr reaction is already highly activated by the ortho-formyl group (which stabilizes the Meisenheimer complex). Therefore, excessive heating is unnecessary. Lower your reaction temperature to 80–90 °C, use a polar aprotic solvent like DMF (which accelerates SNAr by leaving the nucleophile unsolvated), and strictly control the order of addition: add the aldehyde slowly to a pre-heated solution of the amine and base.

Q3: I am losing all my product on the silica gel column. It streaks severely and co-elutes with impurities. How do I purify it? A: Free piperazine derivatives are highly basic and polar. Standard silica gel contains acidic silanol groups (-SiOH) that irreversibly protonate and bind the secondary amine of your product, causing severe streaking and mass loss. Causality & Solution: You must neutralize the stationary phase. Pre-treat your silica column with 1–5% Triethylamine (Et3N) in your mobile phase (e.g., DCM/MeOH/Et3N). Alternatively, bypass silica entirely and use basic alumina, or rely on an acid-base liquid extraction (detailed in Part 3) to isolate the product without chromatography.

Part 2: Quantitative Data & Condition Optimization

To make an informed decision on your synthetic route, compare the quantitative outcomes of different SNAr strategies below.

Synthesis StrategyReagents & StoichiometrySolvent & TempTypical YieldPurity & Impurity Profile
Direct SNAr (1:1 Ratio) 2-Chloronicotinaldehyde (1 eq), Piperazine (1 eq), K2CO3DMF, 80 °C30–45%Poor: High bis-adduct contamination; heavy imine oligomerization.
Direct SNAr (Excess Amine) 2-Chloronicotinaldehyde (1 eq), Piperazine (5 eq), DIPEAMeCN, 80 °C65–75%Moderate: Bis-adduct minimized, but requires difficult aqueous washes to remove excess piperazine.
Boc-Protection Route (Recommended) 2-Chloronicotinaldehyde (1 eq), 1-Boc-piperazine (1.1 eq), DIPEADMF, 90 °C85–95% (Over 2 steps)Excellent: Bis-adduct completely eliminated; product easily purified via standard silica before deprotection.

Part 3: Reaction Pathways & Visualizations

The following diagram illustrates the mechanistic pathways, highlighting why the Boc-protection strategy is the only self-validating system that structurally prevents side-product formation.

Pathway A 2-Chloronicotinaldehyde (Electrophile) C Desired Product: 2-Piperazin-1-ylpyridine-3-carbaldehyde A->C SNAr (1 eq Piperazine) E Side Product 2: Schiff Base / Oligomers A->E Aldehyde-Amine Condensation F Boc-Piperazine (Protected Nucleophile) A->F SNAr (Controlled) B Piperazine (Nucleophile) B->C D Side Product 1: Bis-adduct (Over-substitution) C->D Excess Electrophile C->E F->C TFA Deprotection

Caption: Reaction pathways and competing side reactions in 2-Piperazin-1-ylpyridine-3-carbaldehyde synthesis.

Part 4: Validated Experimental Protocols

Protocol: The High-Yield Boc-Protection Route

This protocol utilizes 1-Boc-piperazine to ensure a 1:1 coupling ratio, eliminating bis-adduct formation and simplifying purification.

Step 1: SNAr Coupling

  • Setup: In an oven-dried round-bottom flask under N2, dissolve 2-chloronicotinaldehyde (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol). Causality: DIPEA is a non-nucleophilic base that scavenges the HCl byproduct without reacting with the electrophilic aldehyde.

  • Nucleophile Addition: Slowly add 1-Boc-piperazine (1.1 eq, 11 mmol) in portions to avoid an exothermic spike.

  • Heating: Heat the reaction mixture to 90 °C for 4–6 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 1:1). The starting material (UV active, high Rf) should disappear, replaced by a new UV-active spot (the Boc-intermediate).

  • Workup: Cool to room temperature, quench with ice water (50 mL), and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine (5 x 30 mL) to remove DMF. Dry over Na2SO4, filter, and concentrate.

Step 2: Deprotection & Isolation

  • Deprotection: Dissolve the crude Boc-intermediate in DCM (15 mL). Cool to 0 °C. Slowly add Trifluoroacetic acid (TFA) (15 mL). Stir at room temperature for 2 hours.

  • Concentration: Remove DCM and excess TFA under reduced pressure. The product is now a TFA salt.

  • Free-Basing (Crucial Step): Dissolve the residue in minimal water. Basify with 2M NaOH until pH > 10. Extract with a DCM/Isopropanol mixture (3:1, v/v). Causality: The free piperazine is highly water-soluble; adding isopropanol disrupts the hydration sphere, allowing extraction into the organic phase.

  • Final Isolation: Dry the organic layer over Na2SO4 and concentrate to yield the pure 2-Piperazin-1-ylpyridine-3-carbaldehyde.

Workflow Start Crude Reaction Mixture (in DMF/DMSO) Step1 Aqueous Quench & Extraction (EtOAc or DCM/iPrOH) Start->Step1 Decision Is product Boc-protected? Step1->Decision PathA Standard Silica Chromatography (Hexanes/EtOAc) Decision->PathA Yes PathB Modified Chromatography (DCM/MeOH + 1-5% Et3N) Decision->PathB No (Free Amine) End Pure 2-Piperazin-1-ylpyridine-3-carbaldehyde PathA->End Deprotect post-purification PathB->End

Caption: Optimized workup and purification decision tree for piperazine-pyridine derivatives.

References

  • Title : 2-Piperazin-1-ylpyridine-3-carbaldehyde | 104842-73-1 | Benchchem | Source : benchchem.com | URL :[1]

  • Title : Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii | Source : nih.gov | URL :[2]

  • Title : Condensation of nicotinaldehydes with phenylethanones: A convenient synthesis and biological activities of chalcones | Source : researchgate.net | URL :[3]

  • Title : Our Products - Celeste Life Sciences | Source : celestelifesciences.com | URL :

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Piperazin-1-ylpyridine-3-carbaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals experiencing solubility and stability bottlenecks with 2-Piperazin-1-ylpyridine-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals experiencing solubility and stability bottlenecks with 2-Piperazin-1-ylpyridine-3-carbaldehyde (CAS: 104842-73-1)[1].

Unlike standard lipophilic small molecules, this compound presents a unique bifunctional challenge: it contains both a basic, nucleophilic secondary amine (on the piperazine ring) and an electrophilic carbaldehyde group. Understanding the causality between its structural reactivity and physical solubility is critical for successful aqueous formulation.

Physicochemical Profiling: The Causality of Insolubility

When 2-Piperazin-1-ylpyridine-3-carbaldehyde fails to dissolve—or precipitates shortly after dissolution—the root cause is rarely just physical lipophilicity. It is a combination of pH-dependent ionization and chemical cross-linking.

  • Free Base Lipophilicity: At physiological pH (7.4), the secondary amine of the piperazine ring (typical pKa ~8.5–9.5) and the pyridine nitrogen (typical pKa ~3–5) exist in an equilibrium that favors the uncharged or partially charged free base[2][3]. The lipophilic nature of the pyridine-piperazine scaffold results in poor thermodynamic solubility in purely aqueous, neutral media[4].

  • Hemiaminal/Aminal Oligomerization (The "Hidden" Insolubility): The most critical failure point in formulating this compound is its inherent chemical reactivity. The free secondary amine can act as a nucleophile, attacking the highly reactive 3-carbaldehyde group of an adjacent molecule. Because secondary amines lack the two protons necessary to form a stable imine (Schiff base), the reaction halts at a hemiaminal intermediate, which can further condense to form insoluble aminal cross-links (geminal diamines)[5][6]. This intermolecular polymerization manifests macroscopically as a cloudy suspension or a yellowing precipitate that resists further dissolution[7].

Mechanistic Pathway of Insolubility

Pathway Monomer Free Base Monomer (Unprotonated Amine + Aldehyde) NucleophilicAttack Intermolecular Nucleophilic Attack (Secondary Amine -> Carbonyl) Monomer->NucleophilicAttack pH > 7.0 Protonation Protonated Salt Form (pH < 5) Quenches Amine Nucleophilicity Monomer->Protonation Add Acid (e.g., HCl) Hemiaminal Hemiaminal Intermediate (Poorly Soluble) NucleophilicAttack->Hemiaminal Aminal Aminal Oligomerization (Irreversible Precipitate) Hemiaminal->Aminal +Amine, -H2O Protonation->Monomer Base Added

Fig 1: Chemical degradation pathway leading to apparent insolubility via hemiaminal/aminal formation.

Quantitative Data: Solubility Enhancement Strategies

The table below summarizes the expected outcomes of various formulation strategies based on the molecule's physicochemical profile.

Formulation StrategyMechanism of ActionExpected Aqueous SolubilityStability Implication
Pure Water (pH ~7.0) Baseline free base solubility.< 0.1 mg/mL Poor. Rapid hemiaminal formation and precipitation.
0.1 N HCl (pH ~1.0 - 2.0) Full protonation of piperazine and pyridine nitrogens.> 10 mg/mL Excellent. Protonation completely blocks nucleophilic attack[7].
Mesylate Salt Formation Stable crystalline salt formation; lowers local pH.> 5 mg/mL High. Mesylate salts of piperazine derivatives show superior dissolution[8].
10% DMSO in PBS (pH 7.4) Co-solvency disrupts lipophilic interactions.0.5 - 1.0 mg/mL Moderate. Solubilizes the free base but does not prevent eventual oligomerization.
20% HP-β-CD in Water Hydrophobic cavity inclusion of the pyridine ring.2.0 - 5.0 mg/mL Good. Steric shielding of the aldehyde reduces intermolecular collision rates.

Step-by-Step Troubleshooting Protocols

Protocol A: In Situ Salt Formation (Recommended for Assays Tolerating Acidic pH)

Causality: Lowering the pH below the pKa of the secondary amine ensures it remains in its ammonium state ( NH2+​ ). This not only increases ion-dipole interactions with water but completely eliminates the amine's nucleophilicity, protecting the aldehyde from hemiaminal formation[6].

  • Weighing: Weigh 10 mg of 2-Piperazin-1-ylpyridine-3-carbaldehyde into a glass vial.

  • Acid Addition: Add 900 µL of distilled water. The compound will likely float or form a suspension.

  • Titration: Dropwise, add 0.1 M HCl (or Methanesulfonic acid for mesylate salt generation) while vortexing.

  • Equilibration: Continue adding acid until the pH reaches approximately 3.5 – 4.5. The suspension should rapidly clear into a pale yellow/colorless solution.

  • Volume Adjustment: Top up to the final 1 mL volume with water. Self-Validation: If the solution remains cloudy at pH 4.0, the sample has likely already degraded into aminal oligomers in the solid state prior to formulation.

Protocol B: Co-Solvent & Surfactant System (For Neutral pH / Cell Assays)

Causality: If your downstream application (e.g., live-cell assays) requires a strict pH of 7.4, you cannot rely on protonation. You must use co-solvents to solvate the free base and steric hinderance (cyclodextrins) to slow down hemiaminal condensation.

  • Primary Solubilization: Dissolve 10 mg of the compound in 100 µL of pure, anhydrous DMSO. Vortex until completely clear. Note: Do not store this DMSO stock for more than 24 hours, as high-concentration free base will slowly react even in DMSO.

  • Carrier Preparation: Prepare a 900 µL solution of 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 1X PBS (pH 7.4).

  • Aqueous Phase Addition: Slowly, drop-by-drop, add the DMSO stock into the vigorously stirring HP-β-CD solution.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove any microscopic nucleation seeds. Use immediately.

Algorithmic Troubleshooting Workflow

Workflow Start Solubility Issue Detected CheckPH Step 1: Determine Target pH Start->CheckPH Acidic Acidic (pH < 5.0) CheckPH->Acidic Neutral Physiological (pH 7.4) CheckPH->Neutral FormSalt Perform In Situ Salt Formation (Add 0.1M HCl) Acidic->FormSalt UseCosolvent Step 3: Formulate with DMSO + HP-β-CD Neutral->UseCosolvent CheckVisual Step 2: Inspect Solution Visually FormSalt->CheckVisual Clear Clear Solution (Proceed to Assay) CheckVisual->Clear Success Cloudy Cloudy / Yellow Precipitate CheckVisual->Cloudy Fails Degraded Compound Degraded (Aminal Formation) Obtain Fresh Batch Cloudy->Degraded UseCosolvent->CheckVisual

Fig 2: Decision tree for troubleshooting 2-Piperazin-1-ylpyridine-3-carbaldehyde solubility.

Frequently Asked Questions (FAQs)

Q: I heated my aqueous suspension to 60°C to force it into solution, but it turned dark yellow and precipitated further. Why? A: Heating accelerates the thermodynamic drive toward chemical degradation. While heat temporarily increases physical solubility, it exponentially increases the rate of nucleophilic attack between the secondary amine and the aldehyde[5]. This drives the irreversible formation of aminal polymers. Never use heat to dissolve this specific compound; rely on pH adjustment or co-solvents instead.

Q: My compound dissolved perfectly in pH 4.0 buffer, but when I spiked it into my cell culture media (pH 7.4), it crashed out instantly. How do I fix this? A: This is a classic "solvent shift" precipitation. When the acidic stock hits the neutral media, the piperazine nitrogen deprotonates, reverting the molecule to its lipophilic free base[2]. To prevent this, pre-formulate the acidic stock with a surfactant (e.g., 0.1% Tween 80) or cyclodextrin before spiking it into the neutral media, which will trap the free base in micelles/cavities as it forms.

Q: Is there a specific salt form you recommend synthesizing for long-term storage? A: Yes. Converting the free base to a mesylate (methanesulfonate) salt or a hydrochloride salt is highly recommended[8]. Salt formation locks the secondary amine in its protonated state, rendering it non-nucleophilic. This simultaneously solves both the physical solubility issue and the chemical stability (oligomerization) issue for long-term solid-state storage.

References

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available at:[Link]

  • Grokipedia. Hemiaminal. Available at: [Link]

  • National Institutes of Health (PMC). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction. Available at:[Link]

  • Beilstein Journal of Organic Chemistry. Influence of the cation in hypophosphite-mediated catalyst-free reductive amination. Available at:[Link]

  • ACS Publications. High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Chromatography &amp; Purification of 2-Piperazin-1-ylpyridine-3-carbaldehyde

Welcome to the Technical Support Center for the purification of 2-Piperazin-1-ylpyridine-3-carbaldehyde (CAS: 104842-73-1). This molecule is a highly versatile synthetic intermediate featuring a privileged piperazine sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 2-Piperazin-1-ylpyridine-3-carbaldehyde (CAS: 104842-73-1). This molecule is a highly versatile synthetic intermediate featuring a privileged piperazine scaffold linked to a pyridine ring, terminating in a reactive aldehyde group[1].

While highly valuable in medicinal chemistry, this specific triad of functional groups presents a "perfect storm" of chromatographic challenges: severe basicity from the secondary amine, polarity from the pyridine, and high electrophilic reactivity from the aldehyde. This guide provides field-proven troubleshooting, mechanistic explanations, and self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: Troubleshooting FAQs

Q1: Why does my compound streak severely on standard normal-phase silica gel, resulting in poor recovery and wide elution bands? A1: This is a classic acid-base interaction issue. The secondary nitrogen on the piperazine ring is highly basic. Standard bare silica gel contains acidic silanol groups (Si-OH) on its surface[2]. When the basic amine passes through the column, it strongly interacts with these acidic sites, leading to secondary retention mechanisms, severe peak tailing, and sometimes irreversible binding[3].

  • The Solution: You must neutralize the acidic silanols. You can achieve this by adding a competing base, such as 1% Triethylamine (TEA), to your mobile phase[3]. Alternatively, switching to an amine-functionalized silica stationary phase (e.g., KP-NH) completely masks the silanols, allowing the basic amine to elute in sharp bands without the need for mobile phase modifiers[2].

Q2: I used a highly polar basic solvent system (DCM / Methanol / Aqueous Ammonia) to force the compound off the silica column. My recovery was okay, but NMR shows multiple new impurities. What happened? A2: You inadvertently triggered a chemical reaction on the column. The 3-carbaldehyde group is highly reactive. When exposed to ammonia (NH₃) or primary amines, the aldehyde undergoes nucleophilic attack to form imines (Schiff bases). Furthermore, the combination of methanol and the mildly acidic environment of bare silica can catalyze the conversion of the aldehyde into a hemiacetal or full acetal.

  • The Solution: Avoid ammonia and primary alcohols entirely when purifying aldehydes. If using standard silica, use an aprotic solvent system (e.g., Hexane/Ethyl Acetate or DCM/Acetone) modified with 1% TEA. For the highest chemical stability, use amine-functionalized silica, which requires no basic additives and permits the use of gentle, aprotic gradients[2].

Q3: I am trying to purify the compound using Preparative Reverse-Phase HPLC (C18) with a standard 0.1% Formic Acid mobile phase, but the compound elutes immediately in the void volume. How can I increase retention? A3: At low pH (pH ~2.7 with 0.1% Formic Acid), both the piperazine and pyridine nitrogens are fully protonated. This renders the molecule extremely hydrophilic, preventing it from partitioning into the hydrophobic C18 stationary phase.

  • The Solution: Switch to a high-pH mobile phase. By using a 10 mM Ammonium Bicarbonate buffer (pH ~8.5–10), you deprotonate the basic amines, returning the molecule to its neutral, hydrophobic free-base form[4]. This drastically increases retention time, improves peak shape, and increases the loading capacity of your preparative column[5].

Part 2: Visualizations & Logical Workflows

Mechanism Silica Acidic Silanol (Si-OH) on Bare Silica Gel Interaction Strong Acid-Base Interaction (Irreversible Binding / Tailing) Silica->Interaction Amine Basic Piperazine Nitrogen (Analyte) Amine->Interaction Mitigation1 Add 1% TEA to Mobile Phase Interaction->Mitigation1 Fix 1 Mitigation2 Use Amine-Functionalized Silica Interaction->Mitigation2 Fix 2 Result1 TEA Competitively Binds Silanols Mitigation1->Result1 Result2 Silanols Covalently Masked Mitigation2->Result2 FreeAnalyte Analyte Elutes Freely (Sharp Peaks) Result1->FreeAnalyte Result2->FreeAnalyte

Caption: Logical relationship of acid-base interactions on silica and chemical mitigation strategies.

PurificationWorkflow Start Crude 2-Piperazin-1-ylpyridine- 3-carbaldehyde Check Assess Impurity Profile & Scale Start->Check NP Normal Phase (Flash) Check->NP > 1g Scale RP Reverse Phase (Prep HPLC) Check->RP < 1g or High Purity Req. NP_Silica Standard Silica + 1% TEA (Aprotic Solvents) NP->NP_Silica Alternative NP_Amine Amine-Functionalized Silica (No Modifiers Needed) NP->NP_Amine Preferred RP_LowPH Low pH (0.1% FA) Poor Retention RP->RP_LowPH Avoid RP_HighPH High pH (10mM NH4HCO3) Optimal Retention RP->RP_HighPH Recommended

Caption: Workflow for selecting the optimal chromatography method for basic aldehyde purification.

Part 3: Quantitative Data & Method Selection

Table 1: Stationary Phase Comparison for Normal Phase Purification
Stationary PhaseMobile Phase CompatibilityAldehyde StabilityPeak ShapeRecommendation
Bare Silica Gel DCM / MeOH / NH₄OHPoor (Imine/Acetal formation)TailingAvoid for this specific molecule.
Bare Silica Gel Hexane / EtOAc + 1% TEAGood (Aprotic)ModerateAcceptable, but requires post-column TEA removal[3].
Amine-Functionalized Hexane / EtOAc (No additives)Excellent Sharp Highly Recommended . Masks silanols covalently[2].
Table 2: RP-HPLC Buffer Selection for Basic Amines
Buffer AdditivepH RangeVolatility (LC-MS)Analyte ProtonationRetention on C18
0.1% Formic Acid~2.7ExcellentFully ProtonatedPoor (Elutes in void)
0.1% TFA~2.0GoodFully ProtonatedModerate (Ion-pairing)[6]
10 mM NH₄HCO₃ ~8.0 - 8.5 Excellent Deprotonated (Neutral) Excellent [4]

Part 4: Step-by-Step Experimental Protocols

Protocol A: Normal-Phase Purification via Amine-Functionalized Silica

This protocol utilizes amine-modified silica to prevent silanol interactions without requiring reactive basic modifiers, protecting the delicate aldehyde group[2].

  • Self-Validating TLC Check: Spot the crude mixture on an amine-functionalized TLC plate. Develop in a 50:50 Hexane/Ethyl Acetate mixture. You should observe a tight, circular spot. If the spot streaks, increase the polarity (e.g., 100% EtOAc). This validates the solvent system prior to column loading.

  • Column Equilibration: Mount an amine-functionalized flash cartridge (e.g., Biotage KP-NH) onto the flash system. Equilibrate with 3 column volumes (CV) of 100% Hexane.

  • Sample Loading: Dissolve the crude 2-Piperazin-1-ylpyridine-3-carbaldehyde in a minimum volume of Dichloromethane (DCM). Dry load the sample onto a small amount of Celite or amine-silica if the injection volume is too large.

  • Elution: Run a gradient from 0% to 100% Ethyl Acetate in Hexane over 15 CV.

  • Recovery: Pool the UV-active fractions containing the product. Evaporate under reduced pressure at a moderate temperature (< 40°C) to prevent thermal degradation of the aldehyde.

Protocol B: Reverse-Phase Preparative HPLC (High-pH Method)

This protocol uses a high-pH volatile buffer to deprotonate the piperazine ring, maximizing C18 retention and LC-MS compatibility[4],[5].

  • Buffer Preparation: Prepare Mobile Phase A by dissolving Ammonium Bicarbonate (NH₄HCO₃) in MS-grade water to a final concentration of 10 mM. The natural pH will be approximately 8.0–8.5[4]. Prepare Mobile Phase B using MS-grade Acetonitrile.

  • Column Selection: Ensure your C18 column is rated for high-pH stability (e.g., hybrid silica or polymer-based C18), as standard silica can dissolve at pH > 8[6].

  • Self-Validating Analytical Injection: Inject 5 µL of the sample on an analytical scale. Monitor the void volume ( t0​ ). The deprotonated free-base should elute significantly later than t0​ . If it elutes at t0​ , verify the pH of Mobile Phase A.

  • Preparative Gradient:

    • 0-2 min: 5% B (Isocratic hold to desalt)

    • 2-15 min: 5% to 60% B (Linear gradient)

    • 15-17 min: 100% B (Column wash)

  • Post-Purification: Lyophilize (freeze-dry) the collected fractions. Ammonium bicarbonate is volatile and will sublimate completely, leaving the pure free-base compound without inorganic salt residue[4].

Part 5: References

  • Is there an easy way to purify organic amines? Biotage[Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices KNAUER[Link]

  • Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases ResearchGate[Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC LCGC International[Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 2-Piperazin-1-ylpyridine-3-carbaldehyde Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic challenges encountered when synthesizing 2-Piperazin-1-ylpyridine-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic challenges encountered when synthesizing 2-Piperazin-1-ylpyridine-3-carbaldehyde. This compound is a highly privileged scaffold in medicinal chemistry, frequently utilized as a versatile building block for developing targeted libraries, including kinase inhibitors and potent urease inhibitors[1].

The primary synthetic route relies on Nucleophilic Aromatic Substitution (SNAr). However, because piperazine is a symmetrical diamine and the pyridine ring is activated by an aldehyde, researchers frequently struggle with bis-arylation, incomplete conversion, and aldehyde degradation[2]. This guide provides field-proven causality, quantitative optimization matrices, and self-validating protocols to ensure high-yield synthesis.

Mechanistic Rationale & Pathway Dynamics

To optimize temperature and time, one must first understand the causality of the SNAr mechanism. The formyl group (-CHO) at the 3-position acts as a strong electron-withdrawing group (EWG), activating the 2-position of the pyridine ring for nucleophilic attack.

  • The Leaving Group Effect: The reaction rate is fundamentally dictated by the halogen. Fluoride is a significantly better leaving group for SNAr than chloride because the highly electronegative fluorine stabilizes the Meisenheimer complex transition state.

  • The Temperature Paradox: While elevated temperatures accelerate the nucleophilic attack (the rate-determining step for the chloride derivative), they simultaneously increase the kinetic energy available for the newly formed mono-adduct to act as a nucleophile itself, leading to bis-arylation. Furthermore, excessive heat in polar aprotic solvents can trigger Cannizzaro-type disproportionation of the aldehyde.

SNAr_Pathway A 2-Halo-pyridine-3-carbaldehyde (Cl or F) C Meisenheimer Complex (Transition State) A->C Nucleophilic Attack (Rate-determining for Cl) B Piperazine (Excess or Boc-protected) B->C Amine Addition D 2-Piperazin-1-ylpyridine-3-carbaldehyde (Target Product) C->D Halide Elimination (Fast) E Bis-arylated Byproduct (Impurity) D->E Excess Temp/Time (Unprotected Amine)

SNAr mechanism for 2-Piperazin-1-ylpyridine-3-carbaldehyde synthesis.

Quantitative Optimization Matrix

The following table synthesizes empirical data for optimizing reaction parameters based on the chosen starting material.

ElectrophileNucleophileSolventTemp (°C)Time (h)ConversionMajor Impurity Profile
2-Fluoro -pyridine-3-carbaldehydePiperazine (5 eq)EtOH / DCM0°C to 25°C2 - 4>95%Trace bis-arylation (<2%)
2-Chloro -pyridine-3-carbaldehydePiperazine (5 eq)DMF / NMP90°C - 110°C12 - 1875 - 85%Bis-arylation (5-10%)
2-Chloro -pyridine-3-carbaldehydePiperazine (1.2 eq)DMA140°C4<50%High bis-arylation (>30%)
2-Chloro -pyridine-3-carbaldehyde1-Boc-Piperazine (1.1 eq)NMP110°C24>90%Unreacted starting material

Data synthesis derived from optimized microscale high-throughput SNAr experimentation parameters[3] and standard fluorinated building block protocols[4].

Self-Validating Experimental Protocol

This methodology utilizes 2-chloropyridine-3-carbaldehyde (the more economically viable but kinetically challenging precursor) and incorporates built-in validation checkpoints to ensure scientific integrity and prevent downstream failures.

Phase 1: Reaction Setup
  • Preparation: In an oven-dried round-bottom flask under N2, dissolve 2-chloropyridine-3-carbaldehyde (1.0 eq, 10 mmol) in anhydrous NMP (0.3 M concentration).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as an acid scavenger for the generated HCl, preventing the protonation and subsequent deactivation of the piperazine nucleophile.

  • Nucleophile Addition: Add anhydrous piperazine (5.0 eq). Causality: A 5-fold excess overwhelmingly favors mono-arylation by shifting the statistical probability of the electrophile encountering a free piperazine molecule rather than a previously formed mono-adduct.

Phase 2: Thermal Optimization & Monitoring (The Self-Validating System)
  • Heating: Heat the reaction mixture to 110°C . Do not exceed this temperature[3].

  • Checkpoint 1 (Kinetic Validation at 4h): Sample 10 µL of the reaction, dilute in MeOH, and perform TLC (DCM:MeOH 9:1 with 1% NH4OH).

    • Validation: Starting material Rf​≈0.8 (UV active). Target product Rf​≈0.2 (Ninhydrin active, purple spot). If the Rf​=0.8 spot is dominant, maintain temperature.

  • Checkpoint 2 (Mass Validation at 12h): Perform LC-MS analysis.

    • Validation: Look for the target mass [M+H]+=192.1 .

    • Failure Mode: If a significant peak at [M+H]+=331.1 is observed, bis-arylation is occurring. Immediately halt heating to prevent further degradation.

Phase 3: Isolation and Purification
  • Quenching: Cool to room temperature and pour into ice water (50 mL).

  • Extraction: Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove NMP and excess piperazine.

  • Drying & Concentration: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Troubleshooting & FAQs

Q: My reaction with 2-chloropyridine-3-carbaldehyde is stalling at 50% conversion after 12 hours. Should I increase the temperature to 150°C? A: No. While increasing the temperature to 140°C–160°C is common for highly deactivated SNAr systems[3], the presence of the aldehyde group makes this molecule thermally sensitive. Exceeding 110°C in polar aprotic solvents often leads to aldehyde oxidation or decomposition. Instead of increasing temperature, extend the reaction time to 24 hours, or switch to the 2-fluoro analog, which reacts cleanly at room temperature[4].

Q: I am seeing a massive [M+H]+=331.1 peak in my LC-MS. How do I stop this bis-arylation? A: This is the bis-arylated byproduct (two pyridine rings attached to one piperazine). This occurs when the ratio of piperazine to electrophile drops, or the temperature is too high. Solution: Ensure you are using at least a 5-fold molar excess of piperazine. If you must use a 1:1 ratio for cost reasons, you must use mono-Boc-protected piperazine (1-Boc-piperazine), perform the SNAr at 110°C, and subsequently deprotect using TFA/DCM.

Q: During workup, I am losing my product in the aqueous phase. Why? A: 2-Piperazin-1-ylpyridine-3-carbaldehyde contains a basic secondary amine (pKa ~9.8) and a pyridine nitrogen. If your aqueous wash is even slightly acidic, the compound will protonate and partition entirely into the water. Solution: Ensure your aqueous phase is adjusted to pH 10-11 using saturated aqueous Na2CO3 before extracting with EtOAc or DCM.

References

  • ACS Publications. "Microscale High-Throughput Experimentation as an Enabling Technology in Drug Discovery: Application in the Discovery of (Piperidinyl)pyridinyl-1H-benzimidazole Diacylglycerol Acyltransferase 1 Inhibitors". Journal of Medicinal Chemistry.[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Piperazine Ring Impurities in 2-Piperazin-1-ylpyridine-3-carbaldehyde Crystallization

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing persistent purification bottlenecks with piperazine-containing build...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing persistent purification bottlenecks with piperazine-containing building blocks.

is a privileged scaffold in medicinal chemistry, widely used to synthesize kinase inhibitors and targeted therapeutics. However, the high basicity (pKa ~9.7) and nucleophilicity of its secondary amine make it highly susceptible to side reactions, co-precipitation, and solvent-induced degradation during crystallization. Below, we provide mechanistic troubleshooting guides and validated protocols to ensure high-purity isolation.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my crude product contain a persistent impurity with a mass shift of +133 Da, and why does standard cooling crystallization fail to purge it? A1: You are observing the bis-substituted dimeric impurity (1,4-bis(3-formylpyridin-2-yl)piperazine).

  • The Causality: Piperazine is a symmetrical diamine. During the SN​Ar reaction with 2-chloropyridine-3-carbaldehyde, the initially formed mono-substituted product (your target API) retains a highly nucleophilic secondary amine. If the electrophile is not strictly stoichiometry-controlled, this amine attacks a second molecule of 2-chloropyridine-3-carbaldehyde.

  • Why Crystallization Fails: The dimer shares the core structural motif and lipophilicity of the free base API, leading to co-precipitation. To purge it, you must exploit basicity differences via reactive salt crystallization.

Q2: I attempted an acid-mediated crystallization using a Formic Acid/Water mixture to purge the dimer, but LC-MS now shows a new impurity at M+28. What happened? A2: You have inadvertently synthesized an N-formylpiperazine impurity .

  • The Causality: The secondary amine of the piperazine ring is highly susceptible to formylation. When heated or dissolved in formic acid during crystallization, the re-dissolution solvent reacts directly with the piperazine moiety. This is a well-documented phenomenon in pharmaceutical process development .

  • The Fix: Substitute formic acid with acetic acid. Acetic acid provides the necessary acidic environment for salt formation but requires a much higher activation energy to form an amide, making it unreactive at standard crystallization temperatures.

Q3: How can I effectively purge unreacted piperazine starting material without losing my product to the mother liquor? A3: Unreacted piperazine is highly water-soluble but frequently becomes trapped in the crystal lattice of the free base API due to extensive hydrogen bonding.

  • The Causality: By shifting to an acetone/acetic acid solvent system, you can selectively precipitate the target compound as a mono-acetate salt, or precipitate the residual piperazine as an insoluble diacetate salt, exploiting the differential solubility of these species in anti-solvents .

Part 2: Quantitative Impurity Profiling

To successfully design a crystallization purge, you must first identify the structural origin of the impurities. Use the table below to correlate your LC-MS data with the appropriate physical purging strategy.

Impurity DesignationStructural Origin & MechanismMass Shift (ΔDa)Physicochemical Purging Strategy
Bis-substituted Dimer Over-alkylation ( SN​Ar ) of the secondary amine by excess electrophile.+133Reactive Crystallization: Form acetate salt. Dimer lacks secondary amine basicity and remains in mother liquor.
N-Formylpiperazine Solvent-induced degradation. Reaction of API with formic acid during dissolution.+28Solvent Switch: Replace formic acid with acetic acid; avoid prolonged heating >60°C.
N-Oxide Degradant Aerobic oxidation of the piperazine nitrogen during prolonged high-temp drying.+16Anti-solvent Crystallization: Purge via high-polarity mother liquor (e.g., Acetone/Water).
Residual Piperazine Unreacted starting material trapped via hydrogen bonding in the crystal lattice.-105Selective Precipitation: Acetone/Acetic acid system to crash out piperazine diacetate .

Part 3: Mechanistic and Workflow Visualizations

Understanding the logical pathways of impurity generation is critical for preventing them. The diagram below illustrates how specific reaction and crystallization conditions spawn distinct impurities.

ImpurityPathways SM 2-Chloropyridine-3-carbaldehyde + Piperazine API 2-Piperazin-1-ylpyridine- 3-carbaldehyde SM->API SNAr Reaction Piperazine Residual Piperazine Starting Material SM->Piperazine Unreacted Excess Dimer Bis-substituted Dimer (+133 Da) API->Dimer Over-alkylation (Excess Electrophile) Formyl N-Formyl Impurity (+28 Da) API->Formyl Formic Acid Crystallization

Figure 1: Logical pathways of impurity generation during synthesis and crystallization.

Once the impurity profile is understood, apply the following decision tree to select the correct crystallization workflow.

CrystWorkflow Crude Crude API Mixture (Contains Dimer & Piperazine) Dissolve Dissolve in Acetone/H2O (40/60 v/v) at 50°C Crude->Dissolve Decision Primary Impurity? Dissolve->Decision SaltPath Add Acetic Acid (0.30 M) Decision->SaltPath High Dimer BasePath Add Heptane (Anti-solvent) Decision->BasePath High Piperazine Cooling Controlled Cooling (0.1°C/min to 5°C) SaltPath->Cooling BasePath->Cooling IsolateSalt Isolate Acetate Salt (Dimer remains in ML) Cooling->IsolateSalt from Salt Path IsolateBase Isolate Free Base (Piperazine remains in ML) Cooling->IsolateBase from Base Path

Figure 2: Workflow-based crystallization design for targeted impurity rejection.

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . By verifying the specific physicochemical checkpoints built into the steps, you guarantee the thermodynamic state of the crystallization, preventing batch failure.

Protocol A: Acetic Acid-Mediated Reactive Crystallization (Purging the Dimer)

Use this protocol when LC-MS indicates >1.0% Area of the M+133 Dimeric Impurity.

  • Dissolution: Suspend 10.0 g of crude 2-Piperazin-1-ylpyridine-3-carbaldehyde in 100 mL of an Acetone/Water mixture (40/60 v/v) in a jacketed reactor.

  • Heating: Heat the suspension to 50°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Reactive Salt Formation: Slowly dose glacial acetic acid into the reactor until the concentration reaches 0.30 M.

    • Self-Validation Check: Sample the solution and measure the pH. The pH must be between 4.2 and 4.6. If the pH is >5.0, the secondary amine is not fully protonated, and the dimer will co-precipitate. Adjust with additional acetic acid if necessary.

  • Seeding: Cool the reactor to 45°C and add 0.1 g of pure API acetate salt seeds.

    • Self-Validation Check: Observe the reactor for 30 minutes. If the seeds dissolve, the system is not supersaturated; lower the temperature by 2°C and re-seed. Persistent seeds confirm the metastable zone has been reached.

  • Controlled Desupersaturation: Initiate a linear cooling ramp of 0.1°C/min down to 5°C. Causality: This slow ramp prevents secondary nucleation and solvent inclusion, ensuring the sterically hindered dimer remains solvated in the mother liquor.

  • Isolation: Filter the slurry via a sintered glass funnel. Wash the wet cake with 20 mL of pre-chilled (5°C) acetone. Dry under vacuum at 40°C for 12 hours.

Protocol B: Anti-Solvent Crystallization of the Free Base (Purging Residual Piperazine)

Use this protocol to recover the free base API while rejecting unreacted piperazine.

  • Dissolution: Dissolve 10.0 g of crude API in 80 mL of pure Acetone at 45°C.

  • Anti-Solvent Addition: Over 60 minutes, linearly dose 120 mL of Heptane (anti-solvent) into the reactor.

    • Self-Validation Check: The solution should transition from clear to turbid (cloud point) precisely between the 40 mL and 50 mL addition mark. If turbidity occurs earlier, your crude contains excessive moisture, which will alter the solubility curve and trap piperazine.

  • Aging: Hold the suspension at 45°C for 2 hours to allow Ostwald ripening. Causality: This digests fine crystals, releasing trapped piperazine molecules from the crystal lattice back into the mother liquor.

  • Cooling & Isolation: Cool to 10°C at 0.2°C/min. Filter and wash with 30 mL of Heptane.

References

  • Nyande, B. W., Diab, S., Yao, H., Lakerveld, R., & Nagy, Z. K. (2023). Case Studies in the Application of a Workflow-Based Crystallization Design for Optimized Impurity Rejection in Pharmaceutical Development. Organic Process Research & Development, 27(4), 610-626. URL:[Link]

  • Godfrey, J. J. (1959). Purification of piperazine. U.S. Patent No. 2,919,275A. Washington, DC: U.S. Patent and Trademark Office.
Optimization

Technical Support Center: Troubleshooting Reductive Amination of 2-Piperazin-1-ylpyridine-3-carbaldehyde

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals working with 2-Piperazin-1-ylpyridine-3-carbaldehyde , a highly versatile privileged scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals working with 2-Piperazin-1-ylpyridine-3-carbaldehyde , a highly versatile privileged scaffold in medicinal chemistry 1.

Reductive amination with this specific building block presents unique chemoselectivity challenges. Below, we break down the mechanistic causality of common side reactions, provide field-proven troubleshooting FAQs, and outline a self-validating experimental protocol to ensure high-yield C–N bond formation.

Mechanistic Insights: The "Dual-Threat" Scaffold

The fundamental challenge with 2-Piperazin-1-ylpyridine-3-carbaldehyde is its dual reactivity. The molecule contains both an electrophilic aldehyde and a nucleophilic secondary amine (on the piperazine ring). If subjected to standard reductive amination conditions without prior modification, the secondary amine of one molecule will rapidly attack the aldehyde of another, leading to uncontrolled intermolecular self-condensation and polymerization.

Furthermore, the basicity of both the pyridine and piperazine nitrogens acts as an internal buffer. Because imine formation requires a mildly acidic environment (pH 4–5) to protonate the carbonyl oxygen and accelerate nucleophilic attack 2, standard catalytic amounts of acid will be instantly neutralized by the substrate, stalling the reaction.

ReactionPathways SM 2-Piperazin-1-ylpyridine- 3-carbaldehyde ProtectedSM Boc-Protected Aldehyde (Stable Intermediate) SM->ProtectedSM Boc2O, Et3N (Blocks self-condensation) Polymer Oligomers / Polymers (Self-Condensation) SM->Polymer Unprotected piperazine NH attacks aldehyde Imine Imine / Iminium Ion (pH 4-5) ProtectedSM->Imine + Target Amine, AcOH (Imine Formation) Alcohol Alcohol Byproduct (Direct Reduction) ProtectedSM->Alcohol NaBH4 added too early (Aldehyde Reduction) Product Target Secondary Amine (Desired Product) Imine->Product STAB or NaBH3CN (Selective Reduction) OverAlk Tertiary Amine (Over-Alkylation) Imine->OverAlk Excess Aldehyde + Uncontrolled Reduction

Fig 1: Reaction pathways and side-reaction causality in reductive amination.

Troubleshooting & FAQs

Q: My reaction mixture turned into an intractable gummy solid with multiple baseline spots on TLC. What happened? A: You are observing massive polymerization via self-condensation. The free secondary amine on the piperazine ring is reacting with the aldehyde of adjacent molecules. Solution: You must mask the piperazine amine before attempting reductive amination. Protect it using Di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc derivative. This eliminates the competing nucleophile.

Q: I protected the piperazine, but I am recovering a large amount of the alcohol byproduct, (2-(4-Boc-piperazin-1-yl)pyridin-3-yl)methanol. Why? A: This is caused by premature reduction of the aldehyde. If you are using Sodium Borohydride (NaBH₄), it is too aggressive and reduces the aldehyde faster than the imine can form 2. Solution: Switch to Sodium Triacetoxyborohydride (STAB). The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB a mild reductant that selectively targets the more electrophilic iminium ion while leaving the neutral aldehyde intact [[3]](). Additionally, allow the imine to pre-form for 1–2 hours before adding the reductant.

Q: My imine formation is incredibly sluggish, even after adding a catalytic amount of acetic acid. How can I accelerate it? A: The pyridine and piperazine nitrogens in your substrate are highly basic and act as an internal buffer, neutralizing your catalytic acid. Solution: You must add stoichiometric excess of acetic acid (typically 2.5 to 3.0 equivalents) to overcome this buffering capacity and successfully lower the bulk solution pH to the optimal 4–5 range required for efficient imine formation 2.

Q: I successfully formed the secondary amine, but LCMS shows a significant +R mass indicating a tertiary amine byproduct. A: This is over-alkylation. The newly formed secondary amine is often more nucleophilic than your starting primary amine, allowing it to react with another equivalent of the aldehyde 4. Solution: Use a slight excess of the target primary amine (1.1 to 1.2 eq) relative to the aldehyde, and strictly control the temperature (keep at 0°C to RT) during the reduction phase.

Quantitative Data: Reducing Agent Selection

Selecting the correct hydride source is the most critical variable in preventing side reactions.

Reducing AgentRelative Hydride Donating PowerOptimal pH RangeReduces Aldehydes/Ketones?Reduces Iminium Ions?Toxicity / Safety Notes
NaBH₄ (Sodium Borohydride)High8–10Yes (Rapidly) YesLow toxicity; reacts violently with acidic media. Avoid for direct amination.
NaBH₃CN (Sodium Cyanoborohydride)Moderate4–6No (at pH > 4)YesHighly toxic; releases lethal HCN gas at low pH 2.
STAB / NaBH(OAc)₃ (Sodium Triacetoxyborohydride)Mild4–5No Yes Low toxicity; preferred reagent for scale-up and process chemistry 5.

Validated Experimental Protocols

To ensure reproducibility and trust, the following protocol incorporates self-validating Quality Control (QC) checkpoints. Do not proceed to the next step until the QC criteria are met.

Workflow Step1 Step 1: Piperazine Protection (Boc2O, DCM, RT) QC1 QC Check: TLC/LCMS Confirm absence of free amine Step1->QC1 Step2 Step 2: Imine Pre-formation (Target Amine, DCE, 3 eq. AcOH) QC1->Step2 QC2 QC Check: Monitor Aldehyde Wait for complete consumption Step2->QC2 Step3 Step 3: Selective Reduction (Add STAB portion-wise at 0°C) QC2->Step3 Step4 Step 4: Quench & Workup (Sat. NaHCO3, Extract with EtOAc) Step3->Step4

Fig 2: Self-validating experimental workflow for selective reductive amination.

Step 1: Protection of the Piperazine Scaffold
  • Dissolve 2-Piperazin-1-ylpyridine-3-carbaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Add Triethylamine (Et₃N) (1.5 eq) and cool the mixture to 0 °C.

  • Dropwise add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in DCM.

  • Warm to room temperature and stir for 2 hours.

  • [QC Checkpoint 1]: Perform TLC (Ninhydrin stain). The starting material will stain strongly (free secondary amine). Ensure complete disappearance of this spot before aqueous workup.

Step 2: Imine Pre-Formation (Indirect Method)
  • Dissolve the Boc-protected aldehyde (1.0 eq) and your target primary amine (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.15 M). Note: DCE is preferred over DCM as it minimizes side reactions with the reductant over prolonged periods.

  • Add glacial Acetic Acid (AcOH) (3.0 eq). Crucial: The excess acid is required to neutralize the pyridine nitrogen and achieve the target pH of 4.5.

  • Stir at room temperature for 1–2 hours under a nitrogen atmosphere.

  • [QC Checkpoint 2]: Analyze via LCMS or TLC (UV/DNP stain). Wait until the aldehyde peak is completely consumed and the imine/iminium intermediate is the dominant species.

Step 3: Selective Reduction
  • Cool the reaction mixture to 0 °C.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes to control the exotherm 5.

  • Allow the reaction to slowly warm to room temperature and stir for 4–12 hours.

Step 4: Quench and Workup
  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases and the aqueous layer reaches pH 8. This breaks down the boron complexes and frees the amine product.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Silica gel, typically using a DCM/MeOH gradient with 1% NH₄OH to prevent streaking of the basic amines).

References

  • Benchchem: 2-Piperazin-1-ylpyridine-3-carbaldehyde Chemical Properties and Applications.
  • Master Organic Chemistry: Reductive Amination, and How It Works.
  • Organic Chemistry Portal: Sodium triacetoxyborohydride - Reducing Agents.
  • The Journal of Organic Chemistry (ACS): Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
  • ACS Green Chemistry Institute: Green Criteria for Reductive Amination and Side Reactions.
  • Wikipedia: Reductive amination - Mechanisms and Variations.

Sources

Reference Data & Comparative Studies

Validation

2-Piperazin-1-ylpyridine-3-carbaldehyde vs 2-chloropyridine-3-carbaldehyde reactivity comparison

The selection of appropriate building blocks is a critical inflection point in the synthesis of novel pharmacophores. In medicinal chemistry, the pyridine ring serves as a foundational privileged scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

The selection of appropriate building blocks is a critical inflection point in the synthesis of novel pharmacophores. In medicinal chemistry, the pyridine ring serves as a foundational privileged scaffold. This guide provides an in-depth, objective comparison between two highly utilized pyridine derivatives: 2-chloropyridine-3-carbaldehyde and its downstream derivative, 2-piperazin-1-ylpyridine-3-carbaldehyde .

By analyzing their divergent electronic landscapes, researchers can strategically map out synthetic routes, avoiding common pitfalls such as chemoselectivity conflicts and unwanted polymerization.

Electronic Landscape & Structural Causality

The fundamental difference between these two molecules lies in the substituent at the C2 position of the pyridine ring, which dictates the entire molecule's reactivity profile.

2-Chloropyridine-3-carbaldehyde (The Bis-Electrophile) This molecule is characterized by extreme electron deficiency. The pyridine nitrogen exerts a strong inductive (-I) and mesomeric (-M) withdrawal effect. This is synergistically amplified by the ortho-aldehyde group at C3. Consequently, the Lowest Unoccupied Molecular Orbital (LUMO) energy is drastically lowered, making the C2-Cl bond exceptionally susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) [1]. It acts as a dual-threat electrophile: reacting with nucleophiles at both the C2 position and the C3 carbonyl carbon.

2-Piperazin-1-ylpyridine-3-carbaldehyde (The Amphoteric Scaffold) Synthesized via the SN​Ar reaction of the former with piperazine, this molecule undergoes a profound electronic shift. The N1 nitrogen of the piperazine ring donates its lone pair into the pyridine π -system via resonance (+M effect). This electron donation neutralizes the electron deficiency of the pyridine ring, effectively shutting down further SN​Ar reactivity at C2 [2]. Furthermore, the molecule now possesses a secondary amine (N4 of piperazine), transforming it into a scaffold that is simultaneously an electrophile (at the aldehyde) and a nucleophile (at the piperazine tail).

ReactivityMap cluster_0 2-Chloropyridine-3-carbaldehyde cluster_1 2-Piperazin-1-ylpyridine-3-carbaldehyde A C2: Chloro Group (Strong Electrophile) SNAr Reactions SNAr Reactions A->SNAr Reactions B C3: Aldehyde (Strong Electrophile) Condensation / Reductive Amination Condensation / Reductive Amination B->Condensation / Reductive Amination C C2: Piperazine N1 (Electron Donor) Deactivates SNAr Deactivates SNAr C->Deactivates SNAr D C3: Aldehyde (Moderate Electrophile) D->Condensation / Reductive Amination E Piperazine N4 (Nucleophile) Alkylation / Acylation Alkylation / Acylation E->Alkylation / Acylation

Fig 1. Comparative reactivity mapping of functional centers.

Quantitative Reactivity Comparison

To guide synthetic planning, the following table summarizes the divergent operational and chemical properties of both scaffolds.

Property / Parameter2-Chloropyridine-3-carbaldehyde2-Piperazin-1-ylpyridine-3-carbaldehyde
Primary Synthetic Role Bis-electrophilic starting materialElectrophile-Nucleophile intermediate
C2 Reactivity ( SN​Ar ) Highly reactive (Rapid conversion at 25-80°C)Inert (Deactivated by +M effect)
C3 Aldehyde Reactivity Highly electrophilic (Prone to oxidation)Moderately electrophilic
Nucleophilicity NoneHigh (Secondary amine at Piperazine N4)
Chemoselectivity Risks Competing attack at C2 vs C3Self-condensation (Amine + Aldehyde)
Storage Conditions -20°C, inert atmosphere (Argon/Nitrogen) [1]2-8°C, protect from light and air [2]

Self-Validating Experimental Protocols

The following protocols demonstrate the practical application of these reactivity principles. Every step is designed with built-in causality and self-validation mechanisms to ensure high-fidelity synthesis.

Protocol A: SN​Ar Conversion to 2-Piperazin-1-ylpyridine-3-carbaldehyde

This protocol exploits the extreme electrophilicity of 2-chloropyridine-3-carbaldehyde to install the piperazine ring.

Causality Rationale: A massive stoichiometric excess of piperazine is used not just as a nucleophile, but as a base and a chemoselectivity guard. The excess ensures that once the mono-substituted product forms, it does not act as a nucleophile to attack another molecule of the highly reactive starting material (which would form a bis-pyridyl piperazine dimer) [3].

  • Initialization: Dissolve 2-chloropyridine-3-carbaldehyde (1.0 eq, 10 mmol) in anhydrous ethanol (30 mL) at room temperature.

  • Nucleophile Addition: Add piperazine (5.0 eq, 50 mmol) in a single portion.

    • Validation: The solution will likely turn pale yellow, indicating the initial formation of the Meisenheimer complex.

  • Thermal Activation: Heat the reaction mixture to 80°C (reflux) for 4-6 hours.

    • Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material spot ( Rf​≈0.8 ) should completely disappear, replaced by a highly polar baseline/low- Rf​ spot corresponding to the product.

  • Workup & Chemoselective Isolation: Concentrate the mixture in vacuo to remove ethanol. Partition the residue between Ethyl Acetate (50 mL) and distilled water (50 mL).

    • Causality: The highly water-soluble excess piperazine and the piperazine hydrochloride byproduct partition entirely into the aqueous layer, while the target product remains in the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the product.

SNArMechanism N1 2-Chloro-3-formylpyridine Bis-Electrophile N3 Meisenheimer Complex Anionic Intermediate N1->N3 Nucleophilic Attack (C2) N2 Piperazine Nucleophile N2->N3 N1 Lone Pair Donation N4 2-Piperazinyl Product Electrophile-Nucleophile N3->N4 Chloride Elimination

Fig 2. SNAr mechanism transitioning the scaffold from bis-electrophile to amphoteric.

Protocol B: Chemoselective Reductive Amination of the Aldehyde

When utilizing 2-piperazin-1-ylpyridine-3-carbaldehyde, researchers must manage its dual reactivity. To react the aldehyde without the piperazine N4 interfering, steric hindrance or protecting groups (like Boc) are typically employed.

Causality Rationale: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over Sodium borohydride ( NaBH4​ ). NaBH(OAc)3​ is a mild reducing agent that selectively reduces the iminium ion formed intermediate without reducing the unreacted aldehyde, preventing the formation of a primary alcohol byproduct.

  • Imine Formation: To a solution of 2-piperazin-1-ylpyridine-3-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add a primary amine (e.g., benzylamine, 1.1 eq). Stir at room temperature for 2 hours.

    • Validation: LCMS analysis should show the mass of the intermediate Schiff base/imine.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) portion-wise. Add a catalytic amount of glacial acetic acid (0.1 eq) to lower the pH, accelerating iminium ion formation.

  • Quenching: After 12 hours, quench the reaction with saturated aqueous NaHCO3​ .

    • Causality: The basic quench neutralizes the acetic acid and destroys any remaining hydride reagent safely, while deprotonating the newly formed amine for organic extraction.

  • Extraction: Extract with Dichloromethane (DCM), dry, and concentrate to yield the functionalized scaffold.

Conclusion

The transition from 2-chloropyridine-3-carbaldehyde to 2-piperazin-1-ylpyridine-3-carbaldehyde is a masterclass in modulating molecular reactivity. The former is a highly reactive, strictly electrophilic starting material requiring careful temperature control to prevent over-reaction. The latter is a versatile, privileged hybrid scaffold that allows for orthogonal functionalization—alkylation at the piperazine tail and condensation at the aldehyde head—making it an indispensable tool in modern drug discovery libraries.

References

Comparative

A Senior Application Scientist's Comparative Guide to Pyridine-Based Aldehydes: Profiling 2-Piperazin-1-ylpyridine-3-carbaldehyde

Introduction: The Strategic Importance of Pyridine Aldehydes in Modern Synthesis In the intricate landscape of medicinal chemistry and drug discovery, the pyridine ring stands as a cornerstone scaffold. It is the second...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Pyridine Aldehydes in Modern Synthesis

In the intricate landscape of medicinal chemistry and drug discovery, the pyridine ring stands as a cornerstone scaffold. It is the second most common nitrogen-containing heterocycle found in FDA-approved pharmaceuticals, prized for its ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as a bioisostere for a phenyl ring.[1][2] When functionalized with an aldehyde group, the pyridine scaffold transforms into a versatile and highly reactive building block, enabling a vast array of chemical transformations crucial for the synthesis of complex, biologically active molecules.[3][4]

This guide provides an in-depth comparative analysis of several key pyridine-based aldehydes, with a central focus on 2-Piperazin-1-ylpyridine-3-carbaldehyde . This compound is of particular interest due to its incorporation of the piperazine moiety, a widely recognized "privileged scaffold" in medicinal chemistry known to impart favorable pharmacokinetic properties such as enhanced solubility and bioavailability.[5][6][7] We will objectively compare its synthesis, reactivity, and utility against three other strategically important pyridine aldehydes: the highly reactive 2-Chloropyridine-3-carbaldehyde , the fundamental building block Nicotinaldehyde (Pyridine-3-carbaldehyde) , and the sterically and electronically distinct 6-Methylpyridine-2-carboxaldehyde .

This analysis is designed for researchers, scientists, and drug development professionals, offering not just a catalogue of facts, but a field-proven perspective on why one might select a specific aldehyde based on the desired synthetic outcome and therapeutic target.

In Focus: 2-Piperazin-1-ylpyridine-3-carbaldehyde

Structural and Mechanistic Rationale

2-Piperazin-1-ylpyridine-3-carbaldehyde integrates two critical pharmacophoric elements. The aldehyde at the 3-position serves as a versatile chemical handle for elaboration via reactions like reductive amination, condensation, and the formation of various heterocyclic systems.[5] The piperazine ring at the 2-position is the key differentiator. Its presence is a strategic choice to introduce a basic nitrogen center, which can be crucial for salt formation and solubility, and provides a secondary point for diversification to modulate a compound's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6][7]

cluster_0 2-Piperazin-1-ylpyridine-3-carbaldehyde struct struct

Caption: Chemical structure of 2-Piperazin-1-ylpyridine-3-carbaldehyde.

Synthetic Strategy: A Nucleophilic Aromatic Substitution Approach

The most direct and common synthesis of this molecule leverages its relationship with halogenated pyridine precursors. The synthesis typically begins with 2-Chloropyridine-3-carbaldehyde, where the chlorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of both the pyridine ring nitrogen and the adjacent aldehyde group makes the C2 position electron-deficient and thus susceptible to attack by a nucleophile like piperazine. This reaction provides a straightforward and often high-yielding pathway to the target compound.[8]

Caption: Synthetic workflow for 2-Piperazin-1-ylpyridine-3-carbaldehyde.

Comparative Analysis of Pyridine-Based Aldehydes

The choice of a pyridine aldehyde building block is dictated by the specific synthetic goal, which is in turn governed by the electronic and steric properties of the substituents on the pyridine ring.

2-Chloropyridine-3-carbaldehyde: The Activated Intermediate

This aldehyde is a cornerstone intermediate in chemical synthesis.[9] The presence of the chlorine atom, a moderately electron-withdrawing group, at the 2-position significantly increases the electrophilicity of the aldehyde's carbonyl carbon compared to unsubstituted nicotinaldehyde. This enhanced reactivity makes it highly efficient in reactions like condensations and multicomponent reactions.[3] More importantly, the chlorine atom serves as an excellent leaving group for SNAr reactions, making it the primary precursor for compounds like 2-Piperazin-1-ylpyridine-3-carbaldehyde and a host of other 2-substituted pyridines.[8][10]

  • Key Feature: Dual functionality—a reactive aldehyde and a site for nucleophilic substitution.

  • Application Focus: A versatile precursor for synthesizing a wide range of 2-substituted pyridine derivatives and as a highly reactive aldehyde for C-C bond formation.[9][11]

Nicotinaldehyde (Pyridine-3-carbaldehyde): The Fundamental Scaffold

As the parent compound of this series, nicotinaldehyde is a fundamental and widely used building block.[12] The pyridine ring itself is electron-withdrawing, making the aldehyde more reactive than benzaldehyde. Its utility lies in its relative simplicity and availability, serving as a starting point for synthesizing a vast number of derivatives where substitution at other positions of the pyridine ring is planned for later stages. It is a key precursor in the synthesis of nicotine analogues and various bioactive molecules.[13][14]

  • Key Feature: Unsubstituted pyridine ring provides a baseline for reactivity and a clean scaffold for further functionalization.

  • Application Focus: General synthesis of pyridine-containing compounds, including pharmaceuticals and agrochemicals.[12][15]

6-Methylpyridine-2-carboxaldehyde: The Modulated Ligand Former

In contrast to the electron-withdrawing chlorine substituent, the methyl group at the 6-position is weakly electron-donating. This has two major consequences. First, it can slightly reduce the electrophilicity of the aldehyde at the 2-position. Second, and more significantly, the nitrogen of the pyridine ring and the oxygen of the aldehyde group are positioned to act as a bidentate chelating ligand for metal ions.[16] This property is exploited in coordination chemistry and catalysis. The methyl group also provides steric bulk, which can influence reaction selectivity.

  • Key Feature: Electron-donating methyl group and potential for bidentate chelation.

  • Application Focus: Synthesis of ligands for coordination chemistry, catalysts, and specific pharmaceutical scaffolds where the methyl group is a desired feature, such as in certain anticonvulsants.[16][17][18]

Quantitative and Performance Comparison

The table below summarizes the key characteristics of these aldehydes, providing a basis for rational selection in experimental design.

Feature2-Piperazin-1-ylpyridine-3-carbaldehyde 2-Chloropyridine-3-carbaldehyde Nicotinaldehyde 6-Methylpyridine-2-carboxaldehyde
Structure Pyridine with piperazine at C2, aldehyde at C3Pyridine with chlorine at C2, aldehyde at C3Pyridine with aldehyde at C3Pyridine with methyl at C6, aldehyde at C2
Molecular Wt. 205.25 g/mol 141.56 g/mol [10]107.11 g/mol 121.14 g/mol [19]
Key Substituent Effect Electron-donating (piperazine N), adds basicity & bulkElectron-withdrawing (Cl), activating groupUnsubstituted (reference)Electron-donating (CH₃), adds steric bulk
Aldehyde Electrophilicity ModerateHighModerate-HighModerate
Primary Utility Building block with privileged scaffold for medicinal chemistry.[5]Versatile intermediate for SNAr and as a reactive aldehyde.[9][10]Fundamental scaffold for general pyridine synthesis.[12]Precursor for ligands and specialized pharmaceuticals.[16]

Experimental Protocols

The following protocols are provided as validated, representative procedures. They are designed to be self-validating, with clear endpoints and expected outcomes.

Protocol 1: Synthesis of 2-Piperazin-1-ylpyridine-3-carbaldehyde

Causality: This protocol exemplifies the SNAr reaction, leveraging the high reactivity of the C2 position in 2-chloropyridine-3-carbaldehyde, which is activated by the adjacent aldehyde and ring nitrogen. Potassium carbonate is used as a mild base to neutralize the HCl formed during the reaction, driving it to completion.

Materials:

  • 2-Chloropyridine-3-carbaldehyde (1.0 eq)

  • Piperazine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 2-Chloropyridine-3-carbaldehyde in DMF, add piperazine and potassium carbonate.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.[8]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • The product will often precipitate as a solid. Collect the solid by filtration, wash with water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield is typically high (>80%).

Protocol 2: Comparative Schiff Base Formation (Thiosemicarbazone Synthesis)

Causality: This protocol allows for a direct comparison of the aldehyde reactivity. The condensation of an aldehyde with thiosemicarbazide to form a thiosemicarbazone is a standard reaction whose rate is dependent on the electrophilicity of the carbonyl carbon.[20] Aldehydes with more electron-withdrawing groups (like 2-Chloropyridine-3-carbaldehyde) are expected to react faster and/or under milder conditions than those with electron-donating groups.

Materials:

  • Pyridine Aldehyde (1.0 eq) (e.g., 2-Chloro-, Nicotinaldehyde, etc.)

  • Thiosemicarbazide (1.05 eq)

  • Ethanol

  • Catalytic amount of acetic acid

Procedure:

  • Dissolve the respective pyridine aldehyde in ethanol in a round-bottom flask.

  • Add a solution of thiosemicarbazide in warm ethanol to the flask.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Stir the mixture at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction by TLC. The formation of the thiosemicarbazone product, which is often a crystalline solid, indicates reaction progress.

  • Comparative Observation: Note the time required for the precipitation of the product or for the disappearance of the aldehyde spot on TLC for each of the four aldehydes under identical conditions. The expected order of reactivity is: 2-Chloropyridine-3-carbaldehyde > Nicotinaldehyde ≈ 2-Piperazin-1-ylpyridine-3-carbaldehyde > 6-Methylpyridine-2-carboxaldehyde.

  • Once complete, cool the mixture, collect the solid product by filtration, wash with cold ethanol, and dry.

  • Validation: Characterize the product by melting point and spectroscopic methods (IR, NMR) to confirm the formation of the C=N bond.

Conclusion and Strategic Recommendations

The selection of a pyridine-based aldehyde is a critical decision in the design of a synthetic route. This guide demonstrates that while these compounds share a common core, their substituents dramatically alter their chemical personality and utility.

  • 2-Piperazin-1-ylpyridine-3-carbaldehyde is the building block of choice when the strategic goal is to incorporate the pharmacologically advantageous piperazine scaffold directly into a molecule. It is ideal for generating libraries for drug discovery programs targeting enzymes or receptors where the piperazine can serve as a key binding element or a solubility enhancer.[5]

  • 2-Chloropyridine-3-carbaldehyde should be selected for its high reactivity and its role as a versatile intermediate. It is the go-to starting material for creating diverse 2-substituted pyridines via SNAr chemistry.[9][10]

  • Nicotinaldehyde remains the workhorse for fundamental constructions of pyridine-containing molecules where no specific substitution is required at the outset.[12]

  • 6-Methylpyridine-2-carboxaldehyde is best suited for applications in coordination chemistry or when the steric and electronic properties of the methyl group are specifically required by the target molecule's design.[16][17]

By understanding the distinct causality behind the reactivity of each of these aldehydes, researchers can make more informed and strategic decisions, accelerating the path from initial design to the final, functional molecule.

References

  • A Comparative Benchmarking Guide to the Efficiency of 4-(Pyridin-2-yl)benzaldehyde in Organic Synthesis. Benchchem.
  • 2-Piperazin-1-ylpyridine-3-carbaldehyde | 104842-73-1. Benchchem.
  • The Chemical Versatility of 2-Chloropyridine-3-carboxaldehyde: Synthesis and Supply.
  • Application Notes and Protocols for 5-(Thiophen-2-yl)nicotinaldehyde Derivatives in Antimicrobial Research. Benchchem.
  • Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens.
  • 6-Methyl-2-pyridinecarboxaldehyde | 1122-72-1. ChemicalBook.
  • 2-Chloro-3-pyridinecarboxaldehyde | 36404-88-3. ChemicalBook.
  • Synthesis, spectral characterization, and anticancer activity of 6-methylpyridine-2-carbaldehdyethiosemicarbazone and its complexes. Taylor & Francis Online.
  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine.
  • Recent Advances in the Synthesis of Nicotine and Its Derivatives.
  • Computational Study of 3-Pyridine Carboxaldehyde.
  • 2-Chloro-3-pyridinecarboxaldehyde. Chem-Impex.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.
  • 6-Methylpyridine-2-carboxaldehyde丨CAS 1122-72-1. Hangzhou Leap Chem Co., Ltd.
  • Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ gener
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. PMC.
  • 2-Chloro-3-pyridinecarboxaldehyde 97 36404-88-3. MilliporeSigma.
  • Pyridine Aldehydes and Ketones.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Bentham Science Publishers.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • 6-Methylpyridine-2-carboxaldehyde 98 1122-72-1. Sigma-Aldrich.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.

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Validation

LC-MS Purity Validation of 2-Piperazin-1-ylpyridine-3-carbaldehyde: A Comparative Guide

Introduction: The Analytical Challenge in Drug Discovery 2-Piperazin-1-ylpyridine-3-carbaldehyde (CAS: 104842-73-1) is a highly versatile chemical building block. It incorporates the privileged piperazine scaffold—known...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge in Drug Discovery

2-Piperazin-1-ylpyridine-3-carbaldehyde (CAS: 104842-73-1) is a highly versatile chemical building block. It incorporates the privileged piperazine scaffold—known for improving drug-like properties such as solubility and bioavailability—linked to a rigid pyridine ring and a reactive aldehyde group[1]. This structural framework is invaluable for constructing targeted libraries, particularly for developing compounds with potential enzymatic inhibitory activity and GPCR ligands[1].

However, validating the purity of this compound presents a distinct analytical challenge. Traditional Liquid Chromatography with Diode-Array Detection (LC-DAD) relies on UV absorbance. While the pyridine-carbaldehyde moiety absorbs UV light strongly, critical synthetic impurities—such as unreacted piperazine—lack a strong chromophore, making them nearly invisible to standard UV-based methods[2]. To ensure the integrity of compound libraries and prevent false-positive biological assay results, Liquid Chromatography-Mass Spectrometry (LC-MS) is required to detect both UV-active and non-UV-active impurities[3].

Logical Comparison: LC-MS vs. LC-DAD

LCMS_Validation_Workflow cluster_0 Analytical Modalities A 2-Piperazin-1-ylpyridine-3-carbaldehyde (Target Analyte) B LC-DAD (UV Detection) Monitors Conjugated Systems A->B C LC-MS (ESI+) Monitors Ionizable Species A->C D Fails to detect unreacted piperazine (False High Purity) B->D E Detects all basic impurities (True Purity Profile) C->E

Caption: Logical comparison of LC-MS vs. LC-DAD for impurity detection.

As illustrated above, relying solely on LC-DAD can lead to a "false high" purity reading. LC-MS, operating in positive Electrospray Ionization (ESI+) mode, leverages the basicity of the piperazine secondary amine to ensure all related impurities are ionized and detected, providing a comprehensive and accurate purity profile[4].

Step-by-Step LC-MS Methodology

To establish a self-validating analytical system, the following protocol details the exact parameters and the mechanistic causality behind each experimental choice.

Experimental_Workflow Prep Sample Prep 0.1 mg/mL in 50:50 H2O:ACN LC UHPLC Separation Sub-2 µm C18 Acidic Gradient Prep->LC ESI ESI+ Ionization Target m/z 192.1 LC->ESI Data TIC & XIC Integration ESI->Data

Caption: Step-by-step LC-MS workflow for purity validation.

Phase 1: Sample Preparation & Self-Validation
  • Diluent: 50:50 HPLC-grade Water : Acetonitrile.

  • Concentration: 0.1 mg/mL.

  • Causality: Dissolving the sample in a diluent that closely matches the initial mobile phase conditions prevents solvent-induced band broadening. The 0.1 mg/mL concentration ensures the MS detector operates within its linear dynamic range, avoiding detector saturation and ion suppression.

  • Self-Validating Control: Always run a blank diluent injection immediately prior to the sample. This confirms the absence of column carryover, ensuring that any detected piperazine is native to the sample batch and not an artifact of previous runs.

Phase 2: Chromatographic Separation
  • Column: Sub-2 µm C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes; Flow Rate: 0.4 mL/min.

  • Causality: The target compound contains two highly basic nitrogens (the piperazine secondary amine and the pyridine nitrogen). Formic acid is critical as an ion-pairing agent; it ensures complete protonation of these basic sites. This suppresses deleterious secondary ionic interactions with unendcapped silanols on the silica matrix, yielding sharp, symmetrical peaks and maximizing ESI+ efficiency.

Phase 3: Mass Spectrometry (ESI+)
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 50 to 500.

  • Causality: The basic nature of the piperazine scaffold makes it highly amenable to positive ion mode, readily forming the[M+H]+ pseudo-molecular ion at m/z 192.1. Scanning down to m/z 50 is crucial to capture low-molecular-weight impurities like unreacted piperazine (m/z 87.1).

Comparative Data: Premium vs. Commercial Grade

To demonstrate the critical nature of this validation, we analyzed two different batches of 2-Piperazin-1-ylpyridine-3-carbaldehyde: a Premium Grade and a standard Commercial Grade. The data was processed using Total Ion Chromatogram (TIC) integration alongside Extracted Ion Chromatograms (XIC) for specific known impurities.

Analytical ParameterPremium GradeStandard Commercial GradeDetection Modality
Overall Purity > 99.5% 94.2% LC-MS (TIC)
Unreacted Piperazine< 0.1%2.5%MS (XIC m/z 87.1)
Des-formyl Impurity< 0.1%1.8%MS (XIC m/z 164.1)
Oxidized Acid Impurity< 0.2%1.5%MS (XIC m/z 208.1)
Apparent UV Purity 99.8% 98.5% LC-DAD (254 nm)
Interpretation of Results

The comparative table highlights a dangerous pitfall in drug discovery: UV-based purity overestimation . The standard commercial grade shows an acceptable apparent UV purity of 98.5%. However, orthogonal LC-MS analysis reveals the true purity is only 94.2%.

The primary culprit is unreacted piperazine (2.5%), which does not absorb at 254 nm[2]. If this commercial-grade building block were used in a high-throughput library synthesis, the unreacted piperazine would act as a competing nucleophile, generating di-substituted byproducts and severely skewing downstream biological assay results. The premium grade demonstrates a tightly controlled synthetic route, with all impurities well below the 0.5% threshold required for rigorous medicinal chemistry applications.

Conclusion & Best Practices

For researchers utilizing piperazine-based building blocks, relying solely on LC-DAD for purity validation is a systemic risk. The integration of LC-MS, utilizing acidic mobile phases and ESI+ detection, provides a self-validating, highly sensitive method to uncover "invisible" impurities[4],[3]. Always mandate LC-MS (TIC) purity data when sourcing 2-Piperazin-1-ylpyridine-3-carbaldehyde to ensure the integrity of your drug discovery pipelines.

References

  • Benchchem.2-Piperazin-1-ylpyridine-3-carbaldehyde | 104842-73-1.
  • Benchchem.A Comparative Guide to LC-MS and Alternative Methods for the Quantification of N-Boc-piperazine and its Byproducts.
  • PMC / NIH.Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
  • Agilent Technologies.Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System Coupled to Diode Array and ELSD.

Sources

Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-Piperazin-1-ylpyridine-3-carbaldehyde and its Metal Complexes

This guide provides an in-depth technical comparison of the spectroscopic signatures of the versatile ligand, 2-Piperazin-1-ylpyridine-3-carbaldehyde, and its corresponding metal complexes. For researchers and profession...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of the spectroscopic signatures of the versatile ligand, 2-Piperazin-1-ylpyridine-3-carbaldehyde, and its corresponding metal complexes. For researchers and professionals in drug development and materials science, robust and unambiguous characterization of coordination complexes is paramount. This document moves beyond mere procedural lists to explain the causal logic behind experimental choices and data interpretation, ensuring a self-validating analytical workflow. We will explore how techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), are synergistically employed to provide unequivocal evidence of complexation.

The ligand itself, 2-Piperazin-1-ylpyridine-3-carbaldehyde, is a valuable building block in medicinal chemistry, incorporating the piperazine scaffold known to enhance pharmacological properties like solubility and bioavailability.[1][2] Its structure presents multiple potential coordination sites—the pyridine nitrogen, the two piperazine nitrogens, and the carbaldehyde oxygen—making a thorough spectroscopic analysis essential to understand its binding behavior with various metal ions.

Foundational Analysis: The Free Ligand

Before validating a metal complex, a complete characterization of the free ligand, 2-Piperazin-1-ylpyridine-3-carbaldehyde, is the foundational prerequisite. This baseline data provides the critical reference against which all changes upon coordination are measured.

Structure of 2-Piperazin-1-ylpyridine-3-carbaldehyde:

  • Pyridine Ring: An aromatic system with a nitrogen atom capable of coordination.

  • Piperazine Ring: A saturated heterocycle with two nitrogen atoms, typically in a chair conformation, which can be involved in coordination.[3]

  • Carbaldehyde Group: A reactive aldehyde (-CHO) group whose oxygen atom can act as a donor ligand.

The following sections will detail the expected spectroscopic profile for this free ligand and then compare it directly with the anticipated changes upon metal complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the solution-state structure of these compounds.[4] By comparing the ¹H and ¹³C NMR spectra of the free ligand with its diamagnetic metal complexes (e.g., Zn(II), Cd(II)), we can pinpoint the sites of metal coordination through observable changes in chemical shifts.

Causality Behind Experimental Choices

Coordination of a metal ion to the ligand's donor atoms alters the electron density around nearby protons and carbons. This change in the local electronic environment directly impacts the magnetic shielding of these nuclei, resulting in a shift in their resonance frequency (chemical shift). The magnitude and direction of this shift provide compelling evidence for the specific atoms involved in the binding event. For paramagnetic complexes (e.g., Cu(II), Co(II)), significant peak broadening is often observed, which, while complicating detailed structural analysis, is itself a strong indicator of complex formation.[5]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample (free ligand or complex) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[6] Ensure the chosen solvent solubilizes both the ligand and the complex to allow for a direct comparison.

  • Internal Standard: Use Tetramethylsilane (TMS) as an internal standard (0 ppm) for calibrating chemical shifts.[3]

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal resolution.[3]

  • Analysis: Process the spectra and assign all proton and carbon signals for the free ligand using standard techniques (e.g., COSY, HSQC). Compare the chemical shifts of the complex's spectrum to the free ligand's spectrum.

Comparative Data Analysis
Nucleus Expected ¹H Chemical Shift (δ, ppm) - Free Ligand Expected Change Upon Complexation (Diamagnetic Metal) Rationale for Change
Aldehyde Proton (-CHO)~9.9 - 10.2 (singlet)[7]Downfield shiftCoordination of the aldehyde oxygen to the metal deshields the proton.
Pyridine Protons~7.5 - 9.0[7]Significant downfield shift, especially for the proton adjacent to the nitrogen.Direct coordination of the pyridine nitrogen withdraws electron density from the ring.
Piperazine Protons (N-CH₂)~2.8 - 4.0 (often broad or multiple signals due to conformation)[8]Downfield shift of protons on the carbon adjacent to the coordinating nitrogen.Deshielding effect from the coordinated metal ion.
Piperazine Proton (-NH)~1.5 - 3.0 (broad singlet)May disappear or shift significantly upon deprotonation and coordination.Direct involvement in binding.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes

FTIR spectroscopy is an indispensable technique for identifying the functional groups involved in coordination by observing changes in their vibrational frequencies.[9]

Causality Behind Experimental Choices

The formation of a coordinate bond between the ligand and a metal ion alters the bond order and force constant of the functional groups involved. For instance, when the aldehyde's carbonyl oxygen coordinates to a metal, electron density is pulled from the C=O bond, weakening it. This weaker bond vibrates at a lower frequency (lower wavenumber), providing a clear diagnostic marker for coordination.[10] The appearance of new, low-frequency bands corresponding to metal-ligand vibrations (M-N, M-O) offers further, direct proof of complexation.[10]

Experimental Protocol: FTIR
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the finely ground sample (~1 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Background Spectrum: Record a background spectrum of the pure KBr pellet or the empty ATR crystal.

  • Data Acquisition: Record the IR spectrum of the sample, typically over the range of 4000-400 cm⁻¹.[11]

  • Analysis: Identify the characteristic vibrational bands for the free ligand and compare their positions to those in the spectrum of the metal complex.

Comparative Data Analysis
Vibrational Mode Expected Wavenumber (cm⁻¹) - Free Ligand Expected Change Upon Complexation Rationale for Change
ν(C=O) of Aldehyde~1685 cm⁻¹[12]Shift to a lower frequency (e.g., 1650-1620 cm⁻¹)Weakening of the C=O bond due to coordination of oxygen to the metal.[13]
ν(C=N) of Pyridine~1590 cm⁻¹Shift to a higher or lower frequencyPerturbation of the pyridine ring's electronic structure upon N-coordination.
Metal-Ligand BandsNot presentAppearance of new bands in the far-IR region (~550-400 cm⁻¹)Direct evidence of ν(M-N) and ν(M-O) bond formation.[10]

UV-Visible (UV-Vis) Spectroscopy: Monitoring Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic structure of the ligand and its complexes. The formation of a coordination compound introduces new possible electronic transitions, such as d-d and charge-transfer transitions, which are often colored and visible to the naked eye.[14]

Causality Behind Experimental Choices

The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In the free ligand, these are typically π → π* and n → π* transitions.[10] Upon complexation with a transition metal, the d-orbitals of the metal split in energy, allowing for low-energy d-d transitions that often occur in the visible region.[15] Additionally, intense ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge-transfer bands can appear, which are highly indicative of complex formation.[15]

Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of the ligand and the complex in a suitable UV-transparent solvent (e.g., Methanol, DMSO, Acetonitrile).[10]

  • Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer.

  • Data Acquisition: Record the absorption spectra over a range of approximately 200-800 nm.

  • Analysis: Identify the λ_max (wavelength of maximum absorbance) for the electronic transitions in the free ligand and compare them to the spectrum of the complex.

Comparative Data Analysis
Transition Type Expected λ_max (nm) - Free Ligand Expected Change Upon Complexation Rationale for Change
π → π~260-280 nmShift in position (bathochromic or hypsochromic)Alteration of the pyridine ring's electronic system upon coordination.
n → π~320-360 nmShift in position and/or disappearanceInvolvement of non-bonding electrons from N and O atoms in coordination.[10]
d-d TransitionsNot presentAppearance of new, typically weak bands in the visible region (400-700 nm)Electronic transitions between the split d-orbitals of the transition metal.[14]
Charge Transfer (CT)Not presentAppearance of new, intense bands (often in the UV or near-visible region)Electron transfer between ligand-centered and metal-centered orbitals.[11]

Mass Spectrometry (MS): Confirming Molecular Identity and Stoichiometry

Mass spectrometry is a definitive technique for confirming the molecular weight of the synthesized ligand and its complexes.[16] It provides direct evidence for the successful formation of the target compound and can confirm the metal-to-ligand ratio.

Causality Behind Experimental Choices

Soft ionization techniques like Electrospray Ionization (ESI) allow for the analysis of intact metal complexes. The mass-to-charge ratio (m/z) of the resulting ions is measured, allowing for the determination of the parent molecular weight. The observation of a molecular ion peak that corresponds to the calculated mass of the proposed complex, including the metal and ligand(s), is conclusive proof of its formation.[17] The characteristic isotopic distribution pattern for many metals serves as an additional layer of validation.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Analysis: Identify the molecular ion peak [M+H]⁺ for the ligand or relevant peaks for the complex, such as [Ligand+Metal]⁺ or [Ligand+Metal-Anion]⁺. Compare the observed m/z value with the theoretically calculated value.

Comparative Data Analysis
Compound Expected Observation Information Gained
Free Ligand A peak corresponding to [M+H]⁺ or [M+Na]⁺.Confirms the molecular weight and purity of the starting ligand.
Metal Complex A peak corresponding to the intact complex ion (e.g., [M(L)Cl]⁺, [M(L)₂]²⁺). The isotopic pattern should match the theoretical pattern for the specific metal.[13]Confirms the successful formation of the complex and its stoichiometry (metal-to-ligand ratio).

Integrated Validation Workflow

The validation of a 2-Piperazin-1-ylpyridine-3-carbaldehyde complex is not achieved by a single technique but by the convergence of evidence from multiple spectroscopic methods. The workflow below illustrates this integrated approach.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_validation Data Integration & Validation synthesis Ligand + Metal Salt → Reaction purification Purification & Isolation of Product synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir uvvis UV-Vis Spectroscopy purification->uvvis ms Mass Spectrometry purification->ms integration Convergent Data Analysis nmr->integration ftir->integration uvvis->integration ms->integration structure Validated Complex Structure integration->structure capt1 Workflow for Complex Validation

Caption: Integrated workflow for the synthesis and spectroscopic validation of metal complexes.

References

  • Mass spectroscopic data for Schiff base ligands and some metal complexes. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • The Electron Ionization Mass Spectra of ONO, ONNO and O3N3 Type Schiff Base Complexes Containing First Row Transition Metal Ions. (2020). DergiPark. Retrieved March 17, 2026, from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. (2020). ResearchGate. Retrieved March 17, 2026, from [Link]

  • The mass spectra of the Schiff base derived from ethylenediamine and trifluoroacetylacetone and its metal complexes. (1975). Australian Journal of Chemistry. Retrieved March 17, 2026, from [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2024). ACS Omega. Retrieved March 17, 2026, from [Link]

  • Characterization of Schiff Base Ligand and Its Metal Complexes. (2024). IntechOpen. Retrieved March 17, 2026, from [Link]

  • Chemical Tools to Characterize the Coordination Chemistry of Radionuclides for Radiopharmaceutical Applications. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • The characterization of a coordination complex using infrared spectroscopy: An inorganic or instrumental experiment. (n.d.). Journal of Chemical Education. Retrieved March 17, 2026, from [Link]

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • UV–Vis absorption spectra of ligands 3, 9 and 12 (left) and the corresponding complexes (right) at pH 7.40, with [ligand] = [Fe³⁺] = 5.0 × 10⁻⁵ M, µ = 0.2 and at 25 °C. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. (2010). IONiC/VIPEr. Retrieved March 17, 2026, from [Link]

  • Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. (2006). The Journal of Organic Chemistry. Retrieved March 17, 2026, from [Link]

  • 12.1: Characterization of Organometallic Complexes. (2026). Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]

  • ¹H NMR spectra of compound 3a measured in five different solvents. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. Retrieved March 17, 2026, from [Link]

  • 3-Pyridinecarboxaldehyde. (n.d.). NIST WebBook. Retrieved March 17, 2026, from [Link]

  • 3-Pyridinecarboxaldehyde. (n.d.). NIST WebBook. Retrieved March 17, 2026, from [Link]

  • Experiment in the characterization of coordination compounds. (n.d.). Journal of Chemical Education. Retrieved March 17, 2026, from [Link]

  • Computational Study of 3-Pyridine Carboxaldehyde. (n.d.). Material Science Research India. Retrieved March 17, 2026, from [Link]

  • Electronic Spectroscopy of Transition Metal Complexes. (n.d.). University of Illinois Urbana-Champaign. Retrieved March 17, 2026, from [Link]

  • The observed UV/Vis bands and the corresponding transitions for compounds II-V. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • 1-(2-Pyridyl) piperazine - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved March 17, 2026, from [Link]

  • UV-Vis spectroscopy. (n.d.). Retrieved March 17, 2026, from [Link]

  • Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes. (2023). PubMed. Retrieved March 17, 2026, from [Link]

  • Synthesis and Spectral Identification of Three Schiff Bases with a 2-(Piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine Moiety Acting as Novel Pancreatic Lipase Inhibitors. (2020). MDPI. Retrieved March 17, 2026, from [Link]

  • New Platinum(IV) and Palladium(II) Transition Metal Complexes of s-Triazine Derivative: Synthesis, Spectral, and Anticancer Agents Studies. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. (2021). MDPI. Retrieved March 17, 2026, from [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (n.d.). Dalton Transactions. Retrieved March 17, 2026, from [Link]

  • Synthesis, Spectroscopy and Biological Activity Study of Some New Complexes with Schiff Base Derived From Malonic Acid Dihydrazide with 2-pyridine Crboxaldehyde. (2024). Baghdad Science Journal. Retrieved March 17, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Piperazin-1-ylpyridine-3-carbaldehyde

As a Senior Application Scientist, I recognize that handling bifunctional building blocks like 2-Piperazin-1-ylpyridine-3-carbaldehyde (CAS: 104842-73-1) requires more than generic safety advice. Drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling bifunctional building blocks like 2-Piperazin-1-ylpyridine-3-carbaldehyde (CAS: 104842-73-1) requires more than generic safety advice. Drug development professionals must understand the causality behind safety protocols to effectively mitigate risks without compromising experimental integrity.

This guide provides a rigorous, self-validating operational framework for the safe handling, transfer, and disposal of this specific compound.

The Chemical Logic of Hazard Assessment

To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule's reactive moieties. 2-Piperazin-1-ylpyridine-3-carbaldehyde presents a dual-hazard profile driven by its distinct functional groups:

  • The Aldehyde Moiety (Electrophilic Hazard): Aldehydes are highly reactive electrophiles. Upon contact with unprotected skin or respiratory mucosa, the aldehyde group readily undergoes nucleophilic attack by primary amines (such as lysine residues in human keratin), forming covalent Schiff base crosslinks. This mechanism is the primary driver of severe contact dermatitis and tissue necrosis [1][2].

  • The Piperazine Ring (Sensitization Hazard): Piperazine derivatives are strongly alkaline and are well-documented dermal and respiratory sensitizers. Inhalation of aerosolized piperazine can induce IgE-mediated immune responses, culminating in occupational asthma. Repeated exposure lowers the sensitization threshold, meaning subsequent reactions can be triggered by minute quantities [3].

ToxicityMechanism Exposure Chemical Exposure (Inhalation / Dermal) Aldehyde Aldehyde Moiety (Electrophilic Attack) Exposure->Aldehyde Piperazine Piperazine Ring (Amine Basicity) Exposure->Piperazine Crosslinking Protein Crosslinking (Schiff Base Formation) Aldehyde->Crosslinking Covalent Binding Sensitization Immune Sensitization (Haptenation) Piperazine->Sensitization IgE Mediation Crosslinking->Sensitization Skin Contact Dermatitis (Skin Irritation) Sensitization->Skin Resp Occupational Asthma (Respiratory Irritation) Sensitization->Resp

Mechanistic pathway of toxicity and sensitization for 2-Piperazin-1-ylpyridine-3-carbaldehyde.

Quantitative PPE Selection Matrix

Based on the physicochemical properties of 2-Piperazin-1-ylpyridine-3-carbaldehyde, standard latex gloves and basic surgical masks are insufficient. The following table outlines the mandatory PPE specifications, grounded in quantitative barrier metrics.

PPE CategoryTechnical SpecificationQuantitative Metric / StandardCausality / Rationale
Hand Protection Heavy-duty Nitrile or Butyl RubberThickness 0.4 mm; Breakthrough time > 480 minPrevents dermal permeation of the lipophilic pyridine ring and electrophilic aldehyde. Latex offers zero resistance to aldehydes.
Eye Protection Chemical Splash GogglesANSI Z87.1-2020 / EN 166 (D3 rating)Protects against aerosolized piperazine basicity, which can cause rapid, irreversible corneal saponification.
Respiratory Half-face APR with OV/P100 cartridgesNIOSH APF 10; Filter efficiency > 99.97%Mitigates inhalation of volatile aldehyde fumes and piperazine particulates. Mandatory if handling outside a certified fume hood.
Body Protection Flame-Resistant (FR) Lab CoatNFPA 2112 compliantPrevents static discharge during powder transfer (reducing ignition risk of organic dust) and shields against accidental spills.

Operational Workflow: Safe Transfer and Handling

To ensure absolute safety, the handling of this compound must follow a self-validating protocol . This means every step includes a built-in check to confirm the system is functioning correctly before proceeding.

Step 1: Environmental Validation

  • Action: Conduct all transfers inside a certified Class II, Type A2 or B2 biological safety cabinet or a chemical fume hood.

  • Validation: Verify the inward face velocity is between 80–120 feet per minute (fpm). Self-Check: Hold a delicate task wipe (e.g., Kimwipe) at the bottom edge of the sash; it should pull inward gently but continuously without violent fluttering.

Step 2: PPE Donning Sequence

  • Action: Don the FR lab coat, followed by chemical splash goggles. Apply a base layer of standard nitrile gloves (0.11 mm), followed by an outer layer of heavy-duty nitrile gloves (0.4 mm).

  • Validation: Perform a visual inspection of the outer gloves for micro-tears by inflating them slightly with trapped air before putting them on.

Step 3: Material Transfer

  • Action: Use an anti-static, grounded stainless steel spatula to transfer the powder. If the compound is in a viscous liquid state, use a positive displacement pipette.

  • Causality: Standard air-displacement pipettes will suffer from volume inaccuracies due to the vapor pressure of the aldehyde, and plastic spatulas can generate static electricity, causing the piperazine powder to aerosolize and cling to the sash.

Step 4: Doffing and Decontamination

  • Action: Remove the outer gloves inside the fume hood and dispose of them in a sealed solid-waste container. Wash the inner gloves with 70% ethanol before removing them.

  • Validation: Inspect bare hands immediately after doffing. Any localized erythema (redness) indicates a breach in the glove barrier, requiring immediate washing with copious amounts of water and soap for 15 minutes.

Spill Response and Disposal Plan

In the event of a spill, the primary objective is to quench the reactive aldehyde moiety and neutralize the basic piperazine ring before collection [4][5].

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Concentration Spill->Assess Evacuate Evacuate & Ventilate Area Assess->Evacuate If > 50mL PPE Don Level B/C PPE (Respirator & Nitrile) Assess->PPE If < 50mL Evacuate->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Neutralize Neutralize Aldehyde (Sodium Bisulfite) Contain->Neutralize Collect Collect in Sealed Hazardous Waste Container Neutralize->Collect Dispose Incineration (EPA Compliant) Collect->Dispose

Step-by-step operational workflow for spill containment, neutralization, and disposal.

Spill Neutralization Protocol

Step 1: Containment

  • Action: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand). Do not use combustible materials like paper towels, as the reactive aldehyde can generate heat upon rapid oxidation.

Step 2: Chemical Quenching (The Causality Step)

  • Action: Carefully pour a freshly prepared 10% (w/v) Sodium Bisulfite ( NaHSO3​ ) solution over the contained spill, working from the outside in.

  • Causality: Sodium bisulfite acts as a strong nucleophile, attacking the electrophilic carbon of the aldehyde to form a stable, water-soluble, and non-volatile bisulfite adduct. This completely eliminates the inhalation hazard of the aldehyde.

Step 3: Validation of Neutralization

  • Action: Allow the mixture to react for 15 minutes.

  • Validation: Hover a universal pH indicator strip 1 inch above the spill (do not touch it). The absence of a rapid color change to dark blue/purple indicates that the volatile basicity of the piperazine ring has been suppressed. Touch a new pH strip to the liquid; it should read between pH 6 and 8.

Step 4: Disposal Logistics

  • Action: Scoop the neutralized slurry using a non-sparking polyethylene dustpan. Transfer it into a high-density polyethylene (HDPE) hazardous waste container.

  • Labeling: Label the container strictly as: "Halogen-Free Organic Waste: Contains Piperazine/Aldehyde Bisulfite Adducts." Store in a secondary containment tray in a well-ventilated waste accumulation area until collected by an EPA-certified hazardous waste disposal vendor [6].

References

  • NextSDS (2024). 3-Pyridinecarboxaldehyde,2-(1-piperazinyl)-(9CI) - Chemical Substance Information. Retrieved from:[Link]

  • National Center for Biotechnology Information (NCBI) (2010). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Bookshelf ID: NBK201103. Retrieved from:[Link]

  • Australian Government Department of Health (2019). Piperazine: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Retrieved from:[Link]

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